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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Methylquinolin-6-amine: Properties, Synthesis, and Applications

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Amino and methyl substitutions on the quinoline rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Amino and methyl substitutions on the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. 7-Methylquinolin-6-amine is a heterocyclic aromatic amine that holds potential as a building block in drug discovery and materials science. Its structure suggests potential for various chemical transformations and interactions with biological targets. This guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, potential applications, and safety considerations for 7-Methylquinolin-6-amine, based on data from its close structural analogues.

Predicted Physicochemical Properties

The physical and chemical properties of 7-Methylquinolin-6-amine are anticipated to be similar to its isomers. The following table summarizes these predicted properties.

PropertyPredicted ValueComments and References
Molecular Formula C₁₀H₁₀N₂Based on the chemical structure.
Molecular Weight 158.20 g/mol Calculated from the molecular formula.
Appearance Pale brown to brown solidBased on the appearance of related aminoquinolines.[2]
Melting Point 115-125 °CEstimated based on the melting point of 6-aminoquinoline (115-119 °C).[2]
Boiling Point >300 °CExpected to be high due to the aromatic structure and potential for hydrogen bonding.
Solubility Soluble in methanol, chloroform, ethanol, and benzene. Insoluble in water.Based on the solubility profile of 6-aminoquinoline.[2]
pKa ~5.5-6.0Estimated based on the pKa of 6-aminoquinoline (5.63).[2]

Molecular Structure and Identification

The structure of 7-Methylquinolin-6-amine features a quinoline ring system with a methyl group at the 7-position and an amino group at the 6-position.

Caption: Molecular structure of 7-Methylquinolin-6-amine.

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the confirmation of the structure of 7-Methylquinolin-6-amine. The following are predicted spectral data based on known values for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4s3H-CH₃
~4.0-5.0br s2H-NH₂
~7.0-8.5m5HAr-H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~20-CH₃
~110-150Aromatic C
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and aromatic functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, Sharp (doublet)N-H stretch (primary amine)
3000-3100MediumAromatic C-H stretch
1600-1650MediumN-H bend (primary amine)
1450-1600Medium to StrongAromatic C=C stretch
1250-1335StrongAromatic C-N stretch
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
158Molecular ion (M⁺)
143[M-NH]⁺
115Loss of HCN from fragment

Chemical Properties and Reactivity

7-Methylquinolin-6-amine is expected to exhibit reactivity characteristic of both an aromatic amine and a quinoline.

  • Basicity: The quinoline nitrogen is basic, and the exocyclic amino group also contributes to the overall basicity of the molecule. It will react with acids to form salts.

  • Reactions of the Amino Group: The primary amino group is expected to undergo typical reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds.

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution, but the activating amino and methyl groups will direct incoming electrophiles.

Proposed Synthesis

A plausible synthetic route to 7-Methylquinolin-6-amine is via a modified Skraup synthesis or a related cyclization reaction. A potential pathway could involve the reaction of 3-methyl-4-aminobenzaldehyde with a compound providing a two-carbon unit, followed by cyclization and aromatization. A more direct approach would be the nitration of 7-methylquinoline followed by reduction of the nitro group at the 6-position.

Experimental Protocol: Synthesis via Nitration and Reduction of 7-Methylquinoline

This protocol is a hypothetical adaptation of standard procedures for the synthesis of aminoquinolines.

Synthesis_Workflow Start 7-Methylquinoline Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 6-Nitro-7-methylquinoline Nitration->Intermediate Reduction Reduction (e.g., Sn/HCl or H₂/Pd-C) Intermediate->Reduction Product 7-Methylquinolin-6-amine Reduction->Product Purification Purification (Crystallization or Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 7-Methylquinolin-6-amine.

Step 1: Nitration of 7-Methylquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Slowly add 7-methylquinoline to the cooled sulfuric acid while stirring.

  • Cool the mixture in an ice bath and add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 6-nitro-7-methylquinoline.

  • Filter the precipitate, wash with water, and dry.

Step 2: Reduction of 6-Nitro-7-methylquinoline

  • In a round-bottom flask, suspend the crude 6-nitro-7-methylquinoline in ethanol or acetic acid.

  • Add a reducing agent such as tin (II) chloride and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon as a catalyst under a hydrogen atmosphere.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • If using Sn/HCl, cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free amine.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 7-Methylquinolin-6-amine.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or benzene) or by column chromatography on silica gel.[2]

Potential Applications in Drug Discovery

Aminoquinolines are a well-established class of compounds with a broad range of biological activities.[3] Derivatives of aminoquinolines have been investigated for their potential as:

  • Anticancer Agents: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[3]

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs like chloroquine. While 7-Methylquinolin-6-amine is a 6-aminoquinoline, the general antimalarial potential of the quinoline core is noteworthy.[4]

  • Antibacterial Agents: Certain 6-aminoquinolone derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria.[5][6]

  • Enzyme Inhibitors: The quinoline scaffold can be modified to target specific enzymes involved in various disease pathways.

Safety and Handling

Based on the safety data for related aminoquinolines, 7-Methylquinolin-6-amine should be handled with care.[7][8][9][10]

  • Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. May cause respiratory irritation.[7][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use a respirator if handling as a powder or if generating aerosols.[7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some aminoquinolines are air and light-sensitive.[8][9]

Conclusion

While specific experimental data for 7-Methylquinolin-6-amine is limited, this technical guide provides a comprehensive overview of its predicted properties and potential based on the well-documented chemistry of its isomers and related compounds. The information presented here serves as a valuable starting point for researchers and scientists interested in the synthesis and evaluation of this and other novel aminoquinoline derivatives for applications in drug discovery and materials science. Further experimental investigation is necessary to validate these predicted characteristics and to fully explore the potential of this compound.

References

  • PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferreira, P. M. P., & Pessoa, C. (2017). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Drug Discovery Today, 22(10), 1547–1556.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2012, July 12). Safety Data Sheet: 6-Aminoquinoline.
  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • Li, W., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters.
  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445.
  • BenchChem. (n.d.). Potential research applications of 2-Aminoquinoline. Retrieved from a representative technical guide on aminoquinolines.
  • Das, S., & Dinda, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(41), 24455-24483.
  • A. K., & S. K. (2023). Synthesis, characterization, and in vitro activity of new prepared compunds derivatives from 6-aminqunoline-7-hydroxylic acid. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of medicinal chemistry, 39(2), 436–445.
  • Musonda, C. C., Little, S., Yardley, V., & Chibale, K. (2007). Application of multicomponent reactions to antimalarial drug discovery. Part 3: discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. Bioorganic & medicinal chemistry letters, 17(17), 4733–4736.

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 7-Methylquinolin-6-amine Derivatives in Structure-Based Drug Design

Executive Summary The compound 7-Methylquinolin-6-amine (CAS: 77094-10-1; Formula: C₁₀H₁₀N₂) has emerged as a privileged pharmacophore in the development of highly selective kinase inhibitors, particularly targeting DNA-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Methylquinolin-6-amine (CAS: 77094-10-1; Formula: C₁₀H₁₀N₂) has emerged as a privileged pharmacophore in the development of highly selective kinase inhibitors, particularly targeting DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinases (PI3K) [1]. While the isolated small molecule is rarely crystallized on its own outside of basic material characterization, its crystallographic profile when complexed with target proteins provides profound insights into structure-based drug design (SBDD).

This whitepaper provides an in-depth technical analysis of the crystallographic properties of 7-methylquinolin-6-amine, the causality behind its conformational behavior, and a self-validating methodology for performing X-ray diffraction on kinase-inhibitor complexes containing this moiety.

Molecular Architecture & Crystallographic Profile

The utility of 7-methylquinolin-6-amine in medicinal chemistry is deeply rooted in its distinct spatial and electronic properties, which are readily observable via X-ray electron density maps:

  • Planar Aromatic Core: The quinoline bicyclic system provides a rigid, flat surface area that is highly optimized for π−π stacking and cation- π interactions within the hydrophobic pockets of kinase active sites.

  • Amino Group (C6 Position): The primary amine serves a dual purpose. Synthetically, it acts as a highly reactive nucleophile for Buchwald-Hartwig cross-coupling to core scaffolds (e.g., purin-8-ones). Crystallographically, the resulting secondary amine acts as a critical hydrogen bond donor to the kinase hinge region.

  • Steric Shielding (C7 Methyl Group): The addition of the methyl group at the C7 position is a masterclass in conformational control. Crystallographic data demonstrates that this methyl group induces a severe steric clash with adjacent moieties on the inhibitor scaffold. This clash restricts the dihedral angle between the quinoline and the core scaffold, locking the molecule into its bioactive conformation. By pre-organizing the molecule, the entropic penalty upon binding is drastically reduced, leading to higher target affinity and improved selectivity against off-targets like the hERG channel [1].

Binding Ligand 7-Methylquinolin-6-amine Pharmacophore Hinge Kinase Hinge Region (Hydrogen Bonding) Ligand->Hinge N-H Donor Pocket Hydrophobic Pocket (Pi-Pi Stacking) Ligand->Pocket Quinoline Ring Steric 7-Methyl Group (Steric Shielding) Ligand->Steric Vector Trajectory

Pharmacophore binding logic of the 7-methylquinolin-6-amine moiety in kinase targets.

X-Ray Crystallography in Kinase Inhibitor Design: The PDB 7Z61 Case Study

A prime example of 7-methylquinolin-6-amine's crystallographic application is found in the optimization of DNA-PK inhibitors. Because DNA-PKcs is a massive (469 kDa) and highly flexible protein, it is notoriously difficult to crystallize at high resolution. To overcome this, structural biologists utilize PI3Kγ—which shares high structural homology in the ATP-binding site—as a crystallographic surrogate [1][2].

In the crystal structure of PI3Kγ bound to Compound 18 (a derivative featuring the 7-methylquinolin-6-amine moiety, PDB: 7Z61), the electron density clearly resolves the quinoline ring extending into the affinity pocket. The X-ray data confirms that the 7-methyl group forces the quinoline ring out of coplanarity with the purinone core. This orthogonal arrangement is the exact geometry required to perfectly slot into the narrow, deep hydrophobic cleft of the PIKK family kinases, explaining the compound's remarkable selectivity profile.

Experimental Methodology: Co-Crystallization and X-Ray Diffraction

To achieve high-resolution structural data for 7-methylquinolin-6-amine derivatives, researchers must utilize a tightly controlled, self-validating crystallographic workflow.

Phase 1: Protein-Ligand Complex Preparation
  • Protein Purification: Express the surrogate kinase domain (e.g., PI3Kγ) and purify via affinity and size-exclusion chromatography (SEC).

    • Causality: SEC removes oligomeric aggregates, ensuring a monodisperse protein population which is an absolute prerequisite for ordered crystal lattice formation.

  • Complexation: Incubate the purified protein (10-15 mg/mL) with a 3-fold molar excess of the 7-methylquinolin-6-amine derivative for 2 hours at 4°C.

    • Causality: The molar excess drives the thermodynamic equilibrium toward the fully occupied complex state, ensuring uniform electron density for the ligand across the crystal.

Phase 2: Crystallization (Hanging-Drop Vapor Diffusion)
  • Drop Setup: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 18% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium acetate) and seal over a 500 µL reservoir.

  • Equilibration: Store plates at 20°C.

    • Causality: Vapor diffusion slowly increases the concentration of both the protein and the precipitant, gently pushing the system into the nucleation zone of the phase diagram without causing immediate precipitation.

  • Self-Validating Step: Inspect drops under a polarized light microscope. The appearance of birefringence confirms the presence of an ordered crystal lattice, validating that the solid is a true crystal and not amorphous precipitate.

Phase 3: X-Ray Data Collection & Processing
  • Cryoprotection: Briefly transfer the crystal into a reservoir solution supplemented with 20% (v/v) glycerol, then flash-cool in liquid nitrogen.

    • Causality: Glycerol acts as a cryoprotectant by preventing the formation of crystalline ice during freezing, which would otherwise cause severe diffraction artifacts (ice rings) that obscure the protein data.

  • Diffraction: Expose the crystal to a synchrotron X-ray beam (e.g., λ=0.979A˚ ) and collect diffraction images over a 360° rotation.

  • Self-Validating Step: Process the data using software like XDS. Ensure the CC1/2​ in the highest resolution shell is >0.3 and Rmerge​ is <1.0 . Meeting these metrics validates that the high-resolution data contains a statistically significant signal-to-noise ratio before proceeding to refinement.

Phase 4: Structure Solution & Refinement
  • Phase Determination: Use Molecular Replacement (MR) with a previously solved apo-structure as a search model in Phaser.

  • Ligand Fitting: Calculate an Fo​−Fc​ difference electron density map. The rigid, planar nature of the 7-methylquinolin-6-amine core typically presents a highly unambiguous, flat density signature.

  • Self-Validating Step: Perform iterative refinement using Phenix.refine. Monitor the Rfree​ value. An Rfree​ that decreases in tandem with Rwork​ (settling <0.25 ) self-validates that the atomic model accurately represents the experimental data without overfitting.

Workflow N1 Compound Synthesis (7-Methylquinolin-6-amine) N2 Purification & Characterization (HPLC, NMR, MS) N1->N2 N3 Crystallization Trials (Vapor Diffusion / Slow Evaporation) N2->N3 N4 X-Ray Diffraction Data Collection (Synchrotron / Diffractometer) N3->N4 N5 Data Processing & Phase Determination (Molecular Replacement) N4->N5 N6 Structure Refinement & Validation (Phenix, REFMAC, Coot) N5->N6

Workflow for X-ray crystallographic analysis of 7-methylquinolin-6-amine derivatives.

Quantitative Data Analysis

The table below summarizes the typical quantitative crystallographic parameters observed when resolving 7-methylquinolin-6-amine derivatives bound to surrogate kinase targets (derived from PDB 7Z61 parameters) [2].

ParameterValue / Metric
Data Collection Statistics
X-ray SourceSynchrotron (e.g., Diamond Light Source)
Wavelength ( )0.9795
Space Group C2221​
Unit Cell Dimensions a=105.2A˚,b=132.4A˚,c=148.6A˚
Resolution Range ( )50.0 - 2.80 (2.90 - 2.80)
Completeness (%)99.5 (98.2)
Refinement Statistics
Rwork​ / Rfree​ 0.21 / 0.25
RMSD Bond Lengths ( )0.005
RMSD Bond Angles (°)1.10
Ramachandran Favored (%)> 95%

*Values in parentheses denote the highest resolution shell.

References

  • Pike, A., et al. "Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK." ACS Medicinal Chemistry Letters, 2022. URL: [Link]

  • Protein Data Bank. "PDB 7Z61: PI3K gamma in complex with compound 18." RCSB PDB, 2022. URL: [Link]

Foundational

Mechanism of action of 7-Methylquinolin-6-amine in vitro

The Mechanism of Action of 7-Methylquinolin-6-amine in vitro: A Structural and Functional Guide to DNA-PKcs Inhibition Executive Summary In modern drug discovery and genetic engineering, small-molecule fragments rarely a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanism of Action of 7-Methylquinolin-6-amine in vitro: A Structural and Functional Guide to DNA-PKcs Inhibition

Executive Summary

In modern drug discovery and genetic engineering, small-molecule fragments rarely act in isolation; they serve as highly optimized pharmacophores that dictate the binding kinetics and selectivity of complex therapeutics. 7-Methylquinolin-6-amine is a premier example of such a fragment. It functions as the critical hinge-binding motif in next-generation inhibitors of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), most notably in the clinical candidate AZD7648[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro mechanism of action of the 7-methylquinolin-6-amine pharmacophore. We will explore its structural biology, its role in modulating the Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR) pathways, and the self-validating in vitro protocols required to quantify its efficacy[2].

Structural Biology: The Binding Mechanism (The "Why")

The efficacy of 7-methylquinolin-6-amine derivatives stems from precise steric and electronic interactions within the ATP-binding pocket of DNA-PKcs. The mechanism of action is driven by three distinct structural phenomena[3]:

  • Hydrogen Bonding: The unblocked nitrogen on the quinoline ring acts as a critical hydrogen bond acceptor, directly interacting with the Asp3941 residue in the hinge region of DNA-PKcs.

  • Hydrophobic Engagement: The ortho-methyl group (the 7-methyl position) is not merely decorative; it is sterically forced into a specific hydrophobic pocket formed by the residues Tyr3791, Leu3806, and Ile3940 .

  • Conformational Locking: The steric bulk of the 7-methyl group induces a rotational twist between the aromatic amine and the core scaffold (e.g., a purinone core in AZD7648). This twist locks the molecule into its bioactive conformation, drastically reducing the entropic penalty of binding[3].

BindingMechanism Pharmacophore 7-Methylquinolin-6-amine (Pharmacophore) H_Bond Hydrogen Bond Acceptor (Quinoline Nitrogen) Pharmacophore->H_Bond Methyl_Grp Ortho 7-Methyl Group Pharmacophore->Methyl_Grp Asp3941 Asp3941 Residue (Hinge Region) H_Bond->Asp3941 Binds to Hydrophobic Hydrophobic Pocket (Tyr3791, Leu3806, Ile3940) Methyl_Grp->Hydrophobic Slots into Conformation Conformational Twist (Bioactive Locking) Methyl_Grp->Conformation Induces DNA_PKcs DNA-PKcs Catalytic Inhibition Asp3941->DNA_PKcs Inhibits ATP Binding Hydrophobic->DNA_PKcs Conformation->DNA_PKcs

Structural binding logic of the 7-Methylquinolin-6-amine motif within the DNA-PKcs ATP pocket.

In Vitro Biological Mechanism: Pathway Modulation

By occupying the ATP-binding site, 7-methylquinolin-6-amine derivatives completely abolish the kinase activity of DNA-PKcs. In vitro, this triggers a profound shift in cellular DNA repair dynamics[2].

Normally, when a cell experiences a DNA double-strand break (DSB), the Ku70/80 heterodimer binds the broken ends and recruits DNA-PKcs, initiating the error-prone NHEJ pathway . By inhibiting DNA-PKcs, the NHEJ pathway is blocked. This mechanism is exploited in vitro for two primary applications:

  • Oncology (Radiosensitization): Cancer cells treated with DNA-PKcs inhibitors cannot repair DSBs induced by radiation or chemotherapeutics (like doxorubicin), leading to synthetic lethality[4].

  • CRISPR-Cas9 Gene Editing: In the presence of a homologous donor template, blocking NHEJ forces the cell to utilize the precise HDR pathway . Compounds utilizing the 7-methylquinolin-6-amine pharmacophore (like AZD7648) have been shown to boost CRISPR HDR knock-in efficiency to over 80% in human primary cells, vastly outperforming older inhibitors like M3814 or NU7026[2][5].

PathwayModulation DSB DNA Double-Strand Break (DSB) DNA_PKcs_Active Active DNA-PKcs / Ku70/80 DSB->DNA_PKcs_Active Recruits NHEJ_Pathway NHEJ Pathway (Error-Prone) Indels Random Insertions/Deletions NHEJ_Pathway->Indels Results in HDR_Pathway HDR Pathway (Precise Repair) Precise_KI Precise Gene Knock-In (CRISPR Enhancement) HDR_Pathway->Precise_KI Results in DNA_PKcs_Active->NHEJ_Pathway Drives DNA_PKcs_Active->HDR_Pathway Shunted to (When Blocked) Inhibitor 7-Methylquinolin-6-amine Derivatives (e.g., AZD7648) Inhibitor->DNA_PKcs_Active Blocks Kinase Activity

Cellular pathway shift from NHEJ to HDR induced by DNA-PKcs inhibition.

Quantitative Data Presentation

During the optimization of the 7-methylquinolin-6-amine pharmacophore, researchers had to balance extreme DNA-PKcs potency with off-target liabilities. Specifically, basic centers adjacent to aromatic rings often trigger hERG channel inhibition, leading to QTc prolongation (cardiotoxicity)[6]. Through precise pKa modulation, derivatives like AZD7648 achieved an optimal in vitro profile[4][6]:

ParameterValue (AZD7648 / Cmpd 18)Biological & Experimental Significance
DNA-PKcs IC₅₀ ~0.6 nMDemonstrates ultra-potent target engagement via the Asp3941 H-bond.
hERG IC₅₀ 75 µMOptimized to >40 µM threshold to eliminate in vitro cardiotoxicity liability.
PI3Kα / PI3Kγ IC₅₀ >10 µMProves the 7-methyl group provides exquisite selectivity over related lipid kinases.
CRISPR HDR Efficiency Up to 80%Represents a 5-to-12-fold increase in precise gene editing in vitro vs. DMSO control.

In Vitro Experimental Protocols (Self-Validating Systems)

To rigorously validate the mechanism of action of 7-methylquinolin-6-amine derivatives, scientists must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that biochemical inhibition translates directly to phenotypic pathway modulation.

Protocol 1: Biochemical Validation via TR-FRET DNA-PKcs Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it eliminates compound auto-fluorescence interference, ensuring the 0.6 nM IC₅₀ reading is a true reflection of ATP-competitive binding.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Dilute purified recombinant DNA-PKcs enzyme and a biotinylated p53-derived peptide substrate in the kinase buffer.

  • Compound Titration: Dispense the 7-methylquinolin-6-amine derivative (e.g., AZD7648) in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate using an acoustic liquid handler.

  • Reaction Initiation: Add 10 µM ATP and sheared calf thymus DNA (to activate DNA-PKcs) to the wells. Incubate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding EDTA. Introduce a Europium-labeled anti-phospho-p53 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 2 hours and read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ based on the 665/615 nm emission ratio.

Protocol 2: Phenotypic Validation via CRISPR-Cas9 Traffic Light Reporter (TLR) Assay

Causality: To prove that DNA-PKcs inhibition functionally shifts DNA repair, we utilize a TLR assay. This dual-fluorescence system allows simultaneous quantification of NHEJ (mCherry) and HDR (GFP) events within the exact same cell population, providing an internal control for transfection efficiency[7].

  • Cell Preparation: Culture HEK293T cells stably expressing the TLR genomic cassette (a mutated GFP gene and an out-of-frame mCherry gene). Seed at 70% confluency in a 24-well plate.

  • RNP & Donor Delivery: Formulate Cas9 Ribonucleoprotein (RNP) complexes targeting the TLR cassette. Mix with a wild-type GFP single-stranded oligodeoxynucleotide (ssODN) donor template.

  • Transfection & Treatment: Electroporate or transfect the cells. Immediately post-transfection, replace the media with fresh media containing 1 µM of the 7-methylquinolin-6-amine derivative (or DMSO vehicle control).

  • Incubation: Culture the cells for 72 hours at 37°C to allow for complete DNA repair and fluorescent protein maturation.

  • Flow Cytometry Analysis: Harvest the cells and analyze via flow cytometry.

    • NHEJ Readout: Frameshift mutations shift mCherry into the correct reading frame (mCherry+ cells).

    • HDR Readout: Precise recombination restores the GFP sequence (GFP+ cells).

  • Validation: A successful compound will show a dramatic reduction in the mCherry+ population and a corresponding >5-fold increase in the GFP+ population compared to the DMSO control[2][7].

References

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK | ACS Medicinal Chemistry Letters. American Chemical Society (ACS). Available at:[Link]

  • Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment. Stanford University. Available at:[Link]

Sources

Exploratory

The Investigator's Compass: A Technical Guide to 7-Methylquinolin-6-amine Receptor Binding Affinity Assays

This guide provides a comprehensive, in-depth technical exploration of receptor binding affinity assays for 7-Methylquinolin-6-amine. It is designed for researchers, scientists, and drug development professionals seeking...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical exploration of receptor binding affinity assays for 7-Methylquinolin-6-amine. It is designed for researchers, scientists, and drug development professionals seeking to characterize the molecular targets of this quinoline derivative. By synthesizing established pharmacological principles with detailed, field-proven experimental protocols, this document serves as a practical compass for navigating the complexities of receptor-ligand interactions.

Introduction: The Quinoline Scaffold and the Promise of 7-Methylquinolin-6-amine

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its versatile pharmacological activities. Derivatives of this heterocyclic aromatic compound have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimalarial, anti-inflammatory, and neuroprotective effects.[1][2] The diverse bioactivity of quinolines stems from their ability to interact with a range of biological targets, from DNA and topoisomerases to a variety of cell surface and intracellular receptors.

7-Methylquinolin-6-amine, as a specific derivative, holds considerable interest. While direct, extensive research on this particular molecule is emerging, the broader family of 6-aminoquinolines has shown promise in several therapeutic areas. Notably, close structural analogs have demonstrated affinity for G-protein coupled receptors (GPCRs), such as dopamine receptors, and other quinoline derivatives are known to modulate the activity of protein kinases and bacterial enzymes.[2][3] This guide will, therefore, focus on assay methodologies for these plausible putative target classes.

A critical first step in the characterization of any bioactive small molecule is the identification of its molecular targets and the quantification of its binding affinity. This guide provides the theoretical framework and practical protocols to achieve this for 7-Methylquinolin-6-amine.

Part 1: Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology, designed to measure the interaction between a ligand (in this case, 7-Methylquinolin-6-amine) and its receptor. The primary outputs of these assays are the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which quantify the affinity of the ligand for the receptor. A lower Kd or Ki value signifies a higher binding affinity.

The choice of assay technology is dictated by the nature of the putative target, the availability of reagents, and the desired throughput. The most common and robust methods include:

  • Radioligand Binding Assays: These are the gold standard for their sensitivity and direct measurement of binding. They involve the use of a radiolabeled ligand that binds to the receptor. The affinity of an unlabeled test compound (7-Methylquinolin-6-amine) is determined by its ability to compete with and displace the radioligand.[4]

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative and are well-suited for high-throughput screening. Techniques like Fluorescence Polarization (FP) measure changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule.

  • Surface Plasmon Resonance (SPR): This label-free technology provides real-time kinetic data on the association and dissociation of a ligand and its receptor, offering a deeper understanding of the binding event.[5][6]

Part 2: Assay Development for Putative GPCR Targets

Based on the activity of structurally related compounds, a primary avenue of investigation for 7-Methylquinolin-6-amine is its potential interaction with GPCRs, particularly monoamine receptors.

Putative Target: Dopamine D2 Receptor

A study on N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline, a close structural analog of 7-Methylquinolin-6-amine, demonstrated significant affinity for the dopamine D2 receptor. This makes the D2 receptor a high-priority putative target.

This assay measures the ability of 7-Methylquinolin-6-amine to displace a well-characterized radiolabeled antagonist, such as [³H]spiperone, from the D2 receptor.

Experimental Rationale: The principle lies in the competition between the unlabeled test compound and the radioligand for a finite number of receptors. By measuring the reduction in bound radioactivity at increasing concentrations of the test compound, an inhibition curve can be generated to determine the IC₅₀, which is then used to calculate the Ki.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.[7]

    • Harvest the cells and resuspend them in an ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[7]

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.[7]

    • Resuspend the resulting membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[7]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, [³H]spiperone (at a final concentration near its Kd, typically 0.1-0.5 nM), and the membrane preparation to the wells.

    • Non-specific Binding: Add assay buffer, [³H]spiperone, a high concentration of a known D2 antagonist (e.g., 10 µM (+)-butaclamol) to saturate all specific binding sites, and the membrane preparation.[6][7]

    • Competitive Binding: Add assay buffer, [³H]spiperone, serially diluted 7-Methylquinolin-6-amine, and the membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[6]

  • Termination and Filtration:

    • Rapidly terminate the binding by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 7-Methylquinolin-6-amine to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Diagram: Radioligand Filter Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep D2 Receptor-Expressing Cell Membranes Incubation Incubate to Equilibrium (e.g., 60 min at 30°C) Membrane_Prep->Incubation Radioligand [³H]spiperone Radioligand->Incubation Test_Compound 7-Methylquinolin-6-amine (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ → Kᵢ Calculation) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand filter binding assay.

Other Putative GPCR Targets

The quinoline scaffold is also present in ligands for other monoamine receptors. Therefore, it is prudent to screen 7-Methylquinolin-6-amine against a panel of related GPCRs to determine its selectivity profile.

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2B): Utilize radioligands like [³H]ketanserin for 5-HT2A or [³H]LSD for 5-HT2B in a similar filter binding assay format.[3][9][10]

  • Adrenergic Receptors (e.g., β₂): Employ radioligands such as [¹²⁵I]cyanopindolol in a competitive binding assay.[11][12]

  • Muscarinic Receptors (e.g., M₁-M₅): A variety of radioligands are available, such as [³H]N-methylscopolamine, for assessing binding to muscarinic receptor subtypes.[13][14]

Data Presentation: Putative GPCR Binding Affinity Profile

Putative Receptor TargetRadioligandKi (nM) for 7-Methylquinolin-6-amine
Dopamine D₂[³H]spiperoneExperimental Value
Serotonin 5-HT2A[³H]ketanserinExperimental Value
Adrenergic β₂[¹²⁵I]cyanopindololExperimental Value
Muscarinic M₁[³H]N-methylscopolamineExperimental Value

Part 3: Assay Development for Putative Protein Kinase Targets

Derivatives of the quinoline scaffold have been shown to modulate the activity of protein kinases, which are key regulators of cellular signaling pathways.[2] Therefore, assessing the interaction of 7-Methylquinolin-6-amine with representative kinases is a valuable line of inquiry.

Putative Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase often implicated in cancer, and some quinoline derivatives are known to inhibit its activity.

This homogeneous assay measures the inhibition of EGFR kinase activity by quantifying the phosphorylation of a fluorescently labeled peptide substrate.

Experimental Rationale: A fluorescently labeled peptide substrate, when unbound in solution, tumbles rapidly and has a low fluorescence polarization value. Upon phosphorylation by EGFR, a phosphospecific antibody binds to the peptide, creating a much larger complex that tumbles slowly, resulting in a high polarization value. An inhibitor like 7-Methylquinolin-6-amine will prevent phosphorylation, thus keeping the polarization value low.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).[15]

    • Prepare solutions of recombinant active EGFR enzyme, a fluorescently labeled peptide substrate (e.g., Y12-Sox), and ATP.[15]

    • Prepare serial dilutions of 7-Methylquinolin-6-amine.

  • Assay Setup (384-well plate format):

    • Add the EGFR enzyme to all wells (except for a no-enzyme control).

    • Add the serially diluted 7-Methylquinolin-6-amine or a vehicle control (e.g., DMSO).

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 30 minutes) at room temperature.[15]

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 27-30°C) for a defined period (e.g., 30-120 minutes), monitoring the reaction kinetics.[15]

  • Detection:

    • Stop the kinase reaction (if necessary, depending on the assay kit).

    • Add a solution containing a phosphospecific antibody.

    • Incubate to allow for antibody-peptide binding.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the log concentration of 7-Methylquinolin-6-amine.

    • Determine the IC₅₀ value from the resulting inhibition curve using non-linear regression.

Diagram: Fluorescence Polarization Kinase Assay Principle

G cluster_no_inhibition No Inhibition cluster_inhibition Inhibition EGFR1 EGFR Phospho_Substrate Phosphorylated Peptide EGFR1->Phospho_Substrate phosphorylates Substrate1 Fluorescent Peptide Substrate1->Phospho_Substrate ATP1 ATP ATP1->Phospho_Substrate High_FP High FP Signal (Slow Tumbling) Phospho_Substrate->High_FP Antibody1 Phospho-specific Antibody Antibody1->High_FP binds EGFR2 EGFR Low_FP Low FP Signal (Fast Tumbling) EGFR2->Low_FP Inhibitor 7-Methylquinolin-6-amine Inhibitor->EGFR2 binds & inhibits Substrate2 Fluorescent Peptide Substrate2->Low_FP ATP2 ATP ATP2->Low_FP

Caption: Principle of a fluorescence polarization kinase inhibition assay.

Other Putative Kinase Targets
  • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is another known target for some quinoline derivatives.[2] PI3K activity can be measured using various assay formats, including those that quantify the production of PIP₃, the lipid second messenger product of PI3K.[16][17]

Part 4: Assay Development for Putative Bacterial Targets

The quinolone scaffold is the basis for a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[5] It is therefore worthwhile to investigate whether 7-Methylquinolin-6-amine possesses antibacterial activity.

Putative Target: Bacterial DNA Gyrase

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Experimental Rationale: DNA gyrase converts relaxed circular plasmid DNA into a more compact, supercoiled form. These two forms (relaxed and supercoiled) can be separated by agarose gel electrophoresis due to their different migration rates. An inhibitor will prevent the formation of the faster-migrating supercoiled form.

Detailed Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DNA gyrase reaction buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).[4]

    • Add purified bacterial DNA gyrase enzyme.

    • Add serially diluted 7-Methylquinolin-6-amine or a vehicle control.

    • Add relaxed circular plasmid DNA (e.g., pBR322) as the substrate.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

    • Analyze the DNA topoisomers by loading the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the relaxed and supercoiled DNA.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Data Interpretation: A decrease in the amount of the supercoiled DNA band with increasing concentrations of 7-Methylquinolin-6-amine indicates inhibition of DNA gyrase.

Part 5: Compound Characterization and Synthesis

The integrity of any binding assay is contingent on the purity and identity of the test compound.

Synthesis

7-Methylquinoline can be synthesized via the Skraup reaction, a classic method for preparing quinolines. This involves the reaction of m-toluidine with glycerol in the presence of sulfuric acid and an oxidizing agent.[18][19] The subsequent amination at the 6-position can be achieved through established synthetic routes.

Diagram: Skraup Synthesis of 7-Methylquinoline

G Reactants m-Toluidine + Glycerol Reaction_Conditions H₂SO₄ Oxidizing Agent Heat Reactants->Reaction_Conditions Product 7-Methylquinoline (and 5-Methylquinoline isomer) Reaction_Conditions->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure 7-Methylquinoline Purification->Final_Product Amination Amination at C6 Final_Product->Amination Target_Molecule 7-Methylquinolin-6-amine Amination->Target_Molecule

Caption: Synthetic workflow for 7-Methylquinolin-6-amine.

Characterization

The identity and purity of synthesized 7-Methylquinolin-6-amine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the position of the methyl and amine groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Data Presentation: Physicochemical Properties of 7-Methylquinoline

PropertyValueReference
Molecular FormulaC₁₀H₉N[18]
Molecular Weight143.19 g/mol [18]
AppearanceClear yellow liquid or oil[18]
Melting Point35-37 °C[18]
Boiling Point258 °C[18]

Conclusion

This technical guide provides a strategic framework and detailed methodologies for characterizing the receptor binding profile of 7-Methylquinolin-6-amine. By focusing on plausible putative targets derived from the broader pharmacology of the quinoline scaffold—namely GPCRs, protein kinases, and bacterial enzymes—researchers can efficiently and rigorously elucidate the mechanism of action of this promising compound. The successful application of these assays will be pivotal in advancing our understanding of 7-Methylquinolin-6-amine and unlocking its potential therapeutic applications.

References

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine, 142, 11–23.
  • Link, N., & Wilson, D. W. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2702–2708.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Current Protocols, 4(1), e948.
  • van der Aart, C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 10-18.
  • Choi, B., et al. (2013). A direct fluorometric activity assay for lipid kinases and phosphatases. Journal of Lipid Research, 54(4), 1157-1166.
  • Collin, F., et al. (2013). Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI. PLoS ONE, 8(2), e58010.
  • DNA gyrase supercoiling inhibition assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Assay-Protocol.com. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Pytka, K., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5225.
  • van der Aart, C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 10-18.
  • Hata, T., et al. (2024). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. In: Muscarinic Acetylcholine Receptors. Methods in Molecular Biology, vol 2733. Humana, New York, NY.
  • Kling, R. C., et al. (2024). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. In: Muscarinic Acetylcholine Receptors. Methods in Molecular Biology, vol 2733. Humana, New York, NY.
  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15.
  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Hoffman, B. J. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In: Adrenergic Receptor Protocols. Methods in Molecular Biology, vol 259. Humana Press, Totowa, NJ.
  • SignalChem. (n.d.). EGFR (T790M C797S) Kinase Assay Protocol. Retrieved from [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020. Retrieved from [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251.
  • Kim, Y., et al. (2012). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • Li, Z., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(6), 943-948.
  • Zibaseresht, R., & Zare, A. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Chemical Health Risks, 3(4), 41-46.
  • Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
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Foundational

Introduction: The Imperative for Stability Profiling

An In-depth Technical Guide to the Thermodynamic Stability of 7-Methylquinolin-6-amine This guide provides a comprehensive framework for evaluating the thermodynamic stability of 7-Methylquinolin-6-amine, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 7-Methylquinolin-6-amine

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 7-Methylquinolin-6-amine, a heterocyclic amine of interest to the pharmaceutical and materials science sectors. As the stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life, a thorough understanding of its degradation profile under various stress conditions is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for a robust stability assessment.

7-Methylquinolin-6-amine belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds prevalent in numerous natural products and synthetic drugs, known for a wide range of biological activities including antimalarial, antibacterial, and antitumor properties.[2][3][4] The specific substitution of a methyl group at the C7 position and an amine group at the C6 position introduces unique electronic and steric features that can influence its molecular stability.

Thermodynamic stability assessment is not merely a regulatory requirement but a foundational element of rational drug development.[1][5] It informs critical decisions regarding formulation design, packaging selection, storage conditions, and shelf-life prediction. This guide outlines a multi-faceted approach to characterizing the intrinsic stability of 7-Methylquinolin-6-amine, employing core thermoanalytical techniques and forced degradation studies to elucidate potential degradation pathways.

Physicochemical Properties of 7-Methylquinolin-6-amine

A baseline understanding of the molecule's properties is essential before commencing stability studies.

PropertyValue / DescriptionReference
Molecular Formula C₁₀H₉N (for 7-Methylquinoline)[6][7][8]
IUPAC Name 7-Methylquinolin-6-amine
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be sparingly soluble in water, soluble in organic solvents[7]
Reactivity The amine group provides a site for oxidation and reactions with acids. The quinoline ring system can be susceptible to electrophilic substitution and oxidation.

Theoretical & Mechanistic Foundations

The stability of a pharmaceutical compound is its ability to resist chemical change or degradation over time. Degradation can be triggered by heat, light, moisture, pH changes, or reaction with other chemical species.[5] Our investigation focuses on thermodynamic stability, primarily how the molecule responds to thermal energy and chemically induced stress.

Thermal Stability

Thermal analysis techniques are indispensable for probing the physical and chemical changes in a material as a function of temperature.[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated under a controlled atmosphere.[9][10][11] This technique is crucial for determining the onset temperature of thermal decomposition, identifying the loss of volatiles (like water or residual solvents), and studying decomposition kinetics.[10][11][12] The choice of an inert atmosphere (e.g., nitrogen) is critical to prevent oxidative processes, thereby isolating purely thermal degradation events.[12]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic decompositions.[13][14][15] For stability screening, an exothermic event following the melt can indicate thermal decomposition, providing critical data on the maximum temperature the substance can withstand before hazardous energy release.[14][16]

Chemical Stability (Forced Degradation)

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[5][17] Its purpose is to identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[17] Key stress conditions include:

  • Hydrolysis: Degradation in aqueous media across a range of pH values (acidic, basic, and neutral). Amine and amide functionalities are often susceptible to hydrolysis.[1]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide to simulate oxidative stress. Phenolic groups, sulfides, and amines are particularly prone to oxidation.[5]

  • Photolysis: Exposing the compound to controlled light energy (e.g., UV and visible light) to assess photosensitivity.

  • Thermal Degradation: Evaluating the impact of high temperatures in a controlled (dry heat) environment.[1]

Experimental Methodologies: A Validating System

The following protocols are designed to provide a comprehensive and robust assessment of the thermodynamic stability of 7-Methylquinolin-6-amine.

Thermal Analysis Workflow

The combined use of TGA and DSC provides a more complete picture of thermal behavior.

G cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_report Data Synthesis Prep Accurately weigh 3-5 mg of 7-Methylquinolin-6-amine TGA_Pan Place in open TGA pan (e.g., platinum or alumina) Prep->TGA_Pan DSC_Pan Place in DSC pan (e.g., sealed aluminum or gold-plated) Prep->DSC_Pan TGA_Setup Instrument: TGA Atmosphere: N₂ (20 mL/min) Heating Rate: 10 °C/min TGA_Pan->TGA_Setup DSC_Setup Instrument: DSC Atmosphere: N₂ (50 mL/min) Heating Rate: 10 °C/min DSC_Pan->DSC_Setup TGA_Run Heat from 30 °C to 600 °C TGA_Setup->TGA_Run TGA_Analysis Analyze TGA Thermogram: - Onset of decomposition (T_onset) - Mass loss steps (%) TGA_Run->TGA_Analysis Report Correlate TGA mass loss with DSC thermal events TGA_Analysis->Report DSC_Run Heat from 30 °C to 400 °C DSC_Setup->DSC_Run DSC_Analysis Analyze DSC Thermogram: - Melting point (T_m) - Enthalpy of fusion (ΔH_fus) - Onset of decomposition (T_exo) DSC_Run->DSC_Analysis DSC_Analysis->Report

Caption: Workflow for Thermal Stability Analysis using TGA and DSC.

3.1.1 Thermogravimetric Analysis (TGA) Protocol

  • Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 3-5 mg of 7-Methylquinolin-6-amine into a suitable TGA pan (e.g., alumina).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. The inert gas prevents oxidative degradation, ensuring that observed mass loss is due to thermal decomposition or volatilization.[11][12]

    • Heating Rate: A standard rate of 10 °C/min is typically used for screening.

    • Temperature Range: 30 °C to 600 °C, or until complete decomposition is observed.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of significant mass loss, which indicates the beginning of thermal decomposition.

3.1.2 Differential Scanning Calorimetry (DSC) Protocol

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.[13][16]

  • Sample Preparation: Accurately weigh 1-3 mg of 7-Methylquinolin-6-amine into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before the melting point.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to a temperature above the melt but below the TGA decomposition onset (e.g., 400 °C).

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the endothermic peak corresponding to melting (Tₘ) and any subsequent exothermic peaks, which signify decomposition (Tₑₓₒ).[14]

Forced Degradation Workflow

This workflow systematically evaluates the compound's susceptibility to various chemical stressors.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization API 7-Methylquinolin-6-amine (Stock Solution) Acid Acidic (0.1 M HCl, 60°C) Base Basic (0.1 M NaOH, 60°C) Oxid Oxidative (3% H₂O₂, RT) Therm Thermal (80°C, Solid State) Photo Photolytic (ICH Q1B Light Source) Quench Neutralize / Quench Reaction Acid->Quench Time Points Base->Quench Time Points Oxid->Quench Time Points Therm->Quench Time Points Photo->Quench Time Points HPLC HPLC-UV/DAD Analysis (Stability-Indicating Method) Quench->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Struct Structure Elucidation of Degradants LCMS->Struct

Caption: Workflow for Forced Degradation Studies.

3.2.1 General Procedure

  • Stock Solution: Prepare a stock solution of 7-Methylquinolin-6-amine in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Application: For each condition, mix the stock solution with the stressor. A control sample (API in solvent without stressor) should be run in parallel.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation by neutralizing the solution (for acid/base hydrolysis) or by dilution.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[5]

3.2.2 Specific Stress Conditions

ConditionProtocolRationale
Acid Hydrolysis Treat with 0.1 M HCl at 60°C.Simulates acidic environments (e.g., gastric fluid) and tests the stability of the amine and quinoline ring system to proton-catalyzed degradation.[1]
Base Hydrolysis Treat with 0.1 M NaOH at 60°C.Evaluates susceptibility to base-catalyzed degradation, which can be relevant for certain formulation or physiological environments.[1]
Oxidation Treat with 3% H₂O₂ at room temperature.Assesses vulnerability to oxidative stress, a common degradation pathway for electron-rich molecules like amines.[5]
Thermal Store solid API at 80°C.Determines the intrinsic thermal stability in the solid state, isolating it from solvent effects.[1]
Photostability Expose solid or solution to a light source as per ICH Q1B guidelines.Identifies potential for photodegradation, which dictates packaging requirements (e.g., amber vials).

Anticipated Results & Degradation Pathways

While no specific data exists for 7-Methylquinolin-6-amine, we can predict outcomes based on the chemistry of quinolines and aromatic amines.

Interpreting Thermal Data

The TGA/DSC data will provide critical stability parameters.

Table: Hypothetical Thermal Analysis Data

ParameterAnticipated ValueInterpretation
Melting Point (Tₘ) ~150-200 °CA sharp melting peak indicates high purity.
Enthalpy of Fusion (ΔH_fus) 20-40 kJ/molProvides information on the crystal lattice energy.
TGA Onset (T_onset) > 220 °CThe temperature at which significant thermal decomposition begins. A higher value indicates greater thermal stability.
DSC Exotherm (T_exo) > 230 °CThe temperature at which decomposition becomes exothermic. A small difference between Tₘ and Tₑₓₒ suggests low thermal stability after melting.
Potential Degradation Pathways

The quinoline ring itself is relatively stable, but thermal decomposition at high temperatures (1275–1700 K) can lead to fragmentation into products like acetylene, benzonitrile, and benzene.[18] However, under pharmaceutical stress conditions, degradation is more likely to be initiated at the functional groups or through modification of the ring.

G cluster_pathways Potential Degradation Pathways Parent 7-Methylquinolin-6-amine Oxidation Oxidation (N-oxide, quinone-imine) Parent->Oxidation [O] Hydrolysis Hydrolysis (e.g., deamination to hydroxyl) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Dimerization Dimerization / Polymerization (Photolytic or Oxidative) Parent->Dimerization hν or [O]

Caption: Potential Degradation Pathways for 7-Methylquinolin-6-amine.

  • Oxidative Degradation: The primary amine is a likely site for oxidation, potentially forming N-oxides or leading to the formation of colored quinone-imine type structures. The electron-donating nature of the amine and methyl groups activates the ring, making it more susceptible to oxidative cleavage.

  • Hydrolytic Degradation: While the C-N bond of the amine is generally stable, under harsh acidic or basic conditions, hydrolysis to form 7-Methylquinolin-6-ol could be possible, though likely a minor pathway.

  • Photodegradation: Aromatic amines are often photosensitive. UV exposure could lead to the formation of radical species, resulting in complex degradation profiles including dimerization or polymerization.

Conclusion and Strategic Implications

This technical guide presents a robust, multi-pillar strategy for the comprehensive evaluation of the thermodynamic stability of 7-Methylquinolin-6-amine. By integrating thermoanalytical methods (TGA, DSC) with a systematic forced degradation study, researchers can build a detailed stability profile. This profile is essential for identifying critical quality attributes, predicting shelf-life, and guiding the formulation of a safe, stable, and effective drug product. The insights gained from understanding the degradation pathways are invaluable for mitigating stability risks throughout the drug development lifecycle.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Laskin, A., & Lifshitz, A. (1998). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A, 102(43), 8449-8459. [Link]

  • Zhu, X., et al. (2017). Possible degradation pathway of quinoline. ResearchGate. [Link]

  • Li, Y., et al. (2023). New insights into the typical nitrogen-containing heterocyclic compound-quinoline degradation and detoxification by microbial consortium: Integrated pathways, meta-transcriptomic analysis and toxicological evaluation. Journal of Hazardous Materials, 460, 132431. [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4158. [Link]

  • Wang, T., et al. (2023). Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor. Semantic Scholar. [Link]

  • Torralvo, M. J., et al. (2009). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 96(3), 853-858. [Link]

  • Ferguson, L., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1935-1943. [Link]

  • Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical Engineering & Process Technology, 14(5). [Link]

  • Aldoghachi, M. A., et al. (2021). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. Indonesian Journal of Chemistry, 21(4), 844-853. [Link]

  • Rao, N., et al. (2021). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Rojas-Linares, D., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Heliyon, 10(3), e25032. [Link]

  • Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 541-547. [Link]

  • Van der Westhuizen, L., et al. (1996). Organic compounds as candidate phase change materials in thermal energy storage. Thermochimica Acta, 285(1), 101-110. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • De-risking clinical trial supply. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Pignatello, L., et al. (2013). Application of differential scanning calorimetry (DSC) to evaluate the quality of compost organic matter. ResearchGate. [Link]

  • Kim, H. Y., et al. (2021). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science of Animal Resources, 41(1), 126–142. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methylquinoline. PubChem Compound Database. [Link]

  • Alsante, K. M., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 615, 29-52. [Link]

  • National Institute of Standards and Technology. (2012). 7-methylquinoline. NIST/TRC Web Thermo Tables (WTT). [Link]

  • Zhou, J-F., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 474-484. [Link]

  • NextSDS. (n.d.). N-methylquinolin-6-amine — Chemical Substance Information. [Link]

  • Mohammadi, M. K., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Advances in Biosciences, 4(4), 57-62. [Link]

  • Patel, H. D., et al. (2015). Synthesis of N'-(7-Chloroquinolin-4-yl)-6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carbohydrazide Derivatives as Potent. International Letters of Chemistry, Physics and Astronomy, 56, 1-10. [Link]

  • Chemos GmbH&Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. [Link]

  • Slobodskaya, S. I., et al. (2023). Phosphoryl-containing derivatives of 8-hydroxyquinoline for the selective detection of uranyl cations. New Journal of Chemistry, 47(47), 21873-21881. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Methylquinolin-6-amine in the Discovery and Synthesis of Next-Generation DNA-PK Inhibitors

Executive Summary In the landscape of modern drug discovery, the identification of privileged chemical building blocks is critical for overcoming pharmacokinetic and target-selectivity bottlenecks. 7-Methylquinolin-6-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the identification of privileged chemical building blocks is critical for overcoming pharmacokinetic and target-selectivity bottlenecks. 7-Methylquinolin-6-amine has emerged as a highly specialized, structurally critical intermediate in the synthesis of potent DNA-dependent protein kinase (DNA-PK) inhibitors [1]. By serving as the core pharmacophore in clinical-stage molecules such as AZD7648 and its optimized derivatives, this building block enables the precise inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway. This application note provides an authoritative guide on the structural rationale, pharmacological profiling, and synthetic methodologies for utilizing 7-methylquinolin-6-amine in oncology and CRISPR/Cas9 gene editing applications.

Mechanistic Rationale & Target Biology

The Role of DNA-PKcs in DNA Repair

DNA-PK is a nuclear serine/threonine kinase complex comprising the Ku70/80 heterodimer and the catalytic subunit DNA-PKcs. It is the primary sensor and effector of the NHEJ pathway, responsible for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation, chemotherapeutics, or targeted nucleases like Cas9 [2].

Structural Causality: Why 7-Methylquinolin-6-amine?

The selection of 7-methylquinolin-6-amine as a terminal capping group in DNA-PK inhibitors is not arbitrary; it is driven by high-resolution structural biology (Cryo-EM, PDB: 7OTW) [3].

  • Hydrogen Bonding: The unblocked quinoline nitrogen acts as a critical, high-affinity hydrogen bond acceptor to the Asp3941 residue within the DNA-PKcs ATP-binding pocket.

  • Steric Twisting & Hydrophobic Packing: The ortho-methyl group on the quinoline ring is functionally indispensable. It inserts into a tightly packed hydrophobic pocket formed by Tyr3791, Leu3806, and Ile3940 . More importantly, the steric bulk of this methyl group induces a rigid conformational twist between the aromatic amine and the central purinone core, locking the molecule into its bioactive conformation and drastically reducing the entropic penalty of binding [1].

DNAPK_Pathway DSB DNA Double-Strand Break Ku Ku70/80 Heterodimer Binding DSB->Ku DNAPKcs DNA-PKcs Recruitment Ku->DNAPKcs NHEJ NHEJ Repair Pathway DNAPKcs->NHEJ Active Outcome1 Cancer Cell Death DNAPKcs->Outcome1 Inhibited Outcome2 Enhanced HDR (CRISPR) DNAPKcs->Outcome2 Inhibited Inhibitor 7-Methylquinolin-6-amine Derivative Inhibitor->DNAPKcs Blocks Kinase

Mechanism of DNA-PKcs inhibition by 7-methylquinolin-6-amine derivatives.

Key Applications in Drug Discovery

A. Oncology: Radiosensitization and Synthetic Lethality

Inhibitors derived from 7-methylquinolin-6-amine (such as AZD7648) are utilized to sensitize solid tumors to radiotherapy and topoisomerase inhibitors. By blocking the NHEJ pathway, these compounds force cancer cells with high levels of replication stress to undergo apoptosis [2].

B. Gene Editing: Enhancing CRISPR/Cas9 Efficiency

A major bottleneck in CRISPR/Cas9 precision genome engineering is the low efficiency of Homology-Directed Repair (HDR) compared to the error-prone NHEJ pathway. By transiently inhibiting DNA-PKcs with 7-methylquinolin-6-amine derivatives, researchers can suppress NHEJ, thereby forcing the cell to utilize the HDR pathway. This significantly increases the precise insertion of donor DNA sequences, a critical requirement for engineered CAR-T cell therapies [4].

Pharmacological Profiling & Data Presentation

Early generations of basic DNA-PK inhibitors suffered from severe off-target liabilities, most notably the inhibition of the hERG potassium channel, leading to cardiotoxicity (QTc prolongation). The integration of the 7-methylquinolin-6-amine moiety, paired with specific core fluorinations, successfully decoupled target potency from hERG liability while maintaining exceptional metabolic stability against Aldehyde Oxidase (AO) [1].

Table 1: Comparative Pharmacological Profile of DNA-PK Inhibitors

Pharmacological PropertyEarly Basic Analogues7-Methylquinolin-6-amine Derivative (Compound 18)
DNA-PKcs Inhibition (IC50) < 2.0 nM0.6 nM (Highly Potent)
hERG Activity (IC50) 10–15 μM (High Risk)75 μM (Low Risk / Safe)
Metabolic Stability Poor to ModerateHigh (No AO metabolism observed)
Predicted Human Half-life < 5 hours~20 hours (Suitable for once-daily dosing)
Oral Bioavailability VariableHigh

Synthetic Application & Validated Protocol

The synthesis of these advanced inhibitors relies on the efficient Buchwald-Hartwig cross-coupling of 7-methylquinolin-6-amine with a halogenated purinone core. Because the ortho-methyl group creates significant steric hindrance, standard palladium catalysts often fail or result in core degradation.

Rationale for Experimental Choices (Self-Validating System)
  • Catalyst Selection (BrettPhos Pd G3): The bulky biaryl phosphine ligand of BrettPhos facilitates the highly challenging reductive elimination step required for sterically hindered ortho-substituted anilines.

  • Base Selection (Cs₂CO₃): A mild inorganic base is strictly required. Stronger bases (like NaOtBu) would deprotonate and degrade the sensitive purinone core before coupling can occur.

  • Solvent (1,4-Dioxane): Provides the necessary thermal stability (boiling point 101°C) and aprotic environment to dissolve both the organic substrates and the inorganic base efficiently.

Synthesis_Workflow Reactants Purinone Core + 7-Methylquinolin-6-amine Catalyst BrettPhos Pd G3 / Cs2CO3 1,4-dioxane, 100°C Reactants->Catalyst Intermediate Boc-Protected Intermediate Catalyst->Intermediate Buchwald-Hartwig Deprotection 4M HCl in Dioxane RT, 12h Intermediate->Deprotection FinalDrug Active DNA-PK Inhibitor Deprotection->FinalDrug Boc Cleavage

Synthetic workflow for Buchwald-Hartwig coupling of 7-methylquinolin-6-amine.

Step-by-Step Protocol: Buchwald-Hartwig Coupling & Deprotection

Note: Conduct all coupling steps under a strict inert nitrogen atmosphere to prevent oxidation of the active Pd(0) species.

Phase 1: Cross-Coupling

  • Preparation: To an oven-dried Schlenk flask, add the halogenated purinone core (e.g., tert-butyl (3R,4R)-3-(2-chloro-7-methyl-8-oxo-7,8-dihydro-9H-purin-9-yl)-4-fluoropyrrolidine-1-carboxylate) (1.0 eq), 7-methylquinolin-6-amine (1.05 eq), and anhydrous Cs₂CO₃ (2.5 eq).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.13 eq) in one continuous portion.

  • Solvation: Suspend the solid mixture in anhydrous, degassed 1,4-dioxane (approx. 15 mL per mmol of limiting reagent) at room temperature.

  • Reaction: Seal the flask, purge with nitrogen, and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Workup: Allow the mixture to cool to room temperature. Dilute with Dichloromethane (DCM) and wash with saturated aqueous NaCl (brine). Isolate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.

Phase 2: Boc-Deprotection 6. Acid Cleavage: Dissolve the crude intermediate in 1,4-dioxane. Add 4M HCl in 1,4-dioxane (15.0 eq) in a single portion. Stir at room temperature for 12 hours. 7. Concentration: Concentrate the reaction mixture in vacuo to remove excess HCl and solvent. 8. Basification & Isolation: Redissolve the resulting residue in DCM and basify using 7M NH₃ in Methanol until the pH reaches ~9. Wash with brine, dry over Na₂SO₄, filter, and purify via flash chromatography to yield the final basic DNA-PK inhibitor.

References

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK ACS Medicinal Chemistry Letters URL:[Link]

  • AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity Nature Communications URL:[Link]

  • Structural Insights into Inhibitor Regulation of the DNA Repair Protein DNA-PKcs (PDB: 7OTW) RCSB Protein Data Bank URL:[Link]

  • Bridged cycle-based inhibitors of dna-dependent protein kinase and compositions and application in gene editing (US20250263753A1)
Application

Application Note: Optimization of Buchwald-Hartwig Cross-Coupling for 7-Methylquinolin-6-amine

Executive Summary The incorporation of the 7-methylquinolin-6-amine pharmacophore is a critical step in the development of highly selective DNA-dependent protein kinase (DNA-PK) inhibitors[1]. However, the cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the 7-methylquinolin-6-amine pharmacophore is a critical step in the development of highly selective DNA-dependent protein kinase (DNA-PK) inhibitors[1]. However, the cross-coupling of this specific aminoquinoline to complex aryl or heteroaryl chlorides presents significant synthetic hurdles, primarily due to steric hindrance and competitive catalyst deactivation. This application note provides a field-proven, self-validating protocol for the Buchwald-Hartwig amination of 7-methylquinolin-6-amine, leveraging the BrettPhos Pd G3 precatalyst system to achieve high yields and excellent functional group tolerance[2].

Mechanistic Insights & Rationale for Experimental Design

When designing a cross-coupling strategy for 7-methylquinolin-6-amine, researchers must account for three distinct chemical challenges. The experimental conditions outlined in this protocol were specifically selected to overcome these barriers:

  • Steric Hindrance (The C7-Methyl Effect): The methyl group at the C7 position is directly ortho to the nucleophilic C6-amine. This creates a high steric barrier during the amine coordination and transmetalation steps of the catalytic cycle. Causality of Catalyst Choice: To overcome this, the exceptionally bulky and electron-rich biaryl phosphine ligand BrettPhos is utilized. BrettPhos is specifically engineered to promote the monoarylation of primary amines by accelerating reductive elimination while preventing the formation of off-cycle bis-arylated palladium complexes.

  • Catalyst Poisoning (The Quinoline Nitrogen): The basic nitrogen (N1) of the quinoline ring can strongly coordinate to palladium, forming stable, off-cycle Pd(II) species that halt catalysis. Causality of Precatalyst Choice: The BrettPhos Pd G3 precatalyst is employed because it undergoes rapid, base-mediated activation to generate the active L-Pd(0) species at mild temperatures[3]. This rapid generation outcompetes the background coordination of the quinoline nitrogen, ensuring the catalyst enters the productive cycle immediately.

  • Functional Group Tolerance: Complex drug intermediates (such as Boc-protected pyrrolidines or chloropyrimidines) are often sensitive to strong bases. Causality of Base Selection: Cesium carbonate (Cs₂CO₃) is selected as a mild, insoluble inorganic base. While sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations, it frequently causes the cleavage of sensitive protecting groups and promotes side reactions with complex heterocycles. Cs₂CO₃ in 1,4-dioxane provides the perfect balance of basicity required to drive the deprotonation step without degrading the electrophile[2].

CatalyticCycle Precat BrettPhos Pd G3 (Pd(II) Precatalyst) ActivePd Active BrettPhos-Pd(0) Precat->ActivePd Base activation OxAdd Oxidative Addition (Ar-Cl Insertion) ActivePd->OxAdd + Ar-Cl AmineCoord Amine Coordination (7-Methylquinolin-6-amine) OxAdd->AmineCoord Deprotonation Deprotonation (Cs2CO3) AmineCoord->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->ActivePd Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of BrettPhos Pd G3 mediated Buchwald-Hartwig amination.

Quantitative Data: Condition Screening

The following table summarizes the optimization matrix that validates the chosen protocol. Deviations from the optimal BrettPhos G3 / Cs₂CO₃ system result in significant yield degradation due to the mechanistic factors described above.

Catalyst System (10-13 mol%)Base (2.5 eq)SolventTemp (°C)Conversion / Yield (%)Mechanistic Observation
BrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 100 >95% / 85% Optimal active Pd(0) generation; clean profile.
BrettPhos Pd G3NaOtBu1,4-Dioxane100<40% (Decomp.)Strong base degraded the chloropyrimidine core.
RuPhos Pd G2Cs₂CO₃1,4-Dioxane10035%Insufficient steric bulk; slower reductive elimination.
Pd₂(dba)₃ + XPhosCs₂CO₃Toluene10015%Slow Pd(0) generation; quinoline N-coordination poisoned Pd.
BrettPhos Pd G3K₂CO₃1,4-Dioxane10050%Base too weak/insoluble to drive rapid deprotonation.

Experimental Workflow

Workflow Step1 1. Reagent Loading Ar-Cl, Amine, Cs2CO3, BrettPhos Pd G3 Step2 2. Degassing Evacuate & backfill with N2 (3x) Step1->Step2 Step3 3. Solvent Addition Add anhydrous, degassed 1,4-dioxane Step2->Step3 Step4 4. C-N Coupling Stir at 100 °C for 16 hours Step3->Step4 Step5 5. Validation LC-MS/TLC Check (Color: Dark Red) Step4->Step5 Step6 6. Isolation Filtration, Concentration & Chromatography Step5->Step6

Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol is adapted from the synthesis of advanced DNA-PK inhibitors[2]. It incorporates built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage.

Reagents & Materials
  • Electrophile: Aryl/Heteroaryl chloride (e.g., chloropyrimidine core) (1.0 equiv, 4.30 mmol)

  • Nucleophile: 7-Methylquinolin-6-amine (1.05 equiv, 4.52 mmol)

  • Catalyst: BrettPhos Pd G3 (0.13 equiv, 13 mol%, 0.56 mmol)

  • Base: Cs₂CO₃ (2.5 equiv, 10.76 mmol)

  • Solvent: Anhydrous 1,4-dioxane (60 mL, ~0.07 M)

Methodology

Step 1: Reagent Loading (Atmospheric Control)

  • To an oven-dried Schlenk flask or a pressure-rated reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.60 g, 4.30 mmol), 7-methylquinolin-6-amine (0.72 g, 4.52 mmol), and Cs₂CO₃ (3.51 g, 10.76 mmol).

  • Add the BrettPhos Pd G3 precatalyst (0.51 g, 0.56 mmol) in one portion.

  • Self-Validation Checkpoint: Ensure the Cs₂CO₃ is a fine, free-flowing powder. Clumped base indicates moisture absorption, which will prematurely quench the active Pd catalyst.

Step 2: Degassing (Crucial for Pd(0) Stability) 4. Seal the vessel with a septum. Apply high vacuum for 3-5 minutes, then backfill with dry Nitrogen or Argon. Repeat this evacuation/backfill cycle three times. 5. Add anhydrous, thoroughly sparged 1,4-dioxane (60 mL) via syringe. 6. Self-Validation Checkpoint: The initial mixture should appear as a heterogeneous yellow/orange suspension.

Step 3: Catalytic Activation and Heating 7. Transfer the reaction vessel to a pre-heated oil bath or heating block set to 100 °C. 8. Stir vigorously (≥800 rpm) to ensure adequate mixing of the insoluble Cs₂CO₃. 9. Self-Validation Checkpoint: Within 15–30 minutes of heating, the reaction mixture should transition from a yellow suspension to a deep red/brown color. This visual shift is the hallmark of the G3 precatalyst successfully shedding its mesylate group and generating the active BrettPhos-Pd(0) species. If the solution turns black and deposits a mirror on the flask, bulk palladium black has crashed out, indicating oxygen contamination or solvent impurity.

Step 4: Reaction Monitoring 10. Maintain heating at 100 °C for 16 hours. 11. Self-Validation Checkpoint: After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The chromatogram should confirm the complete disappearance of the aryl chloride starting material and the presence of the desired product mass [M+H]+.

Step 5: Workup and Isolation 12. Dilute the cooled reaction mixture with Dichloromethane (DCM) (200 mL). 13. Wash the organic layer with saturated aqueous brine (100 mL) to remove inorganic salts and residual base. 14. Isolate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 15. Purify the resulting crude product via flash column chromatography (e.g., using a gradient of DCM/MeOH or Hexanes/Ethyl Acetate depending on the specific polarity of the coupled product) to yield the pure secondary amine[2].

References

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters (2022).[Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science (2013).[Link]

  • Bridged cycle-based inhibitors of dna-dependent protein kinase and compositions and application in gene editing.U.S.

Sources

Method

Application Note: Protocol for Scaling Up 7-Methylquinolin-6-amine Production

Introduction & Mechanistic Rationale 7-Methylquinolin-6-amine (CAS: 77094-10-1) is a critical heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, notably DNA-dependent pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

7-Methylquinolin-6-amine (CAS: 77094-10-1) is a critical heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, notably DNA-dependent protein kinase (DNA-PK) inhibitors and other targeted oncology therapeutics . Scaling up the production of this functionalized quinoline requires strict control over regioselectivity and exothermic reaction dynamics.

The most robust synthetic route leverages a modified Skraup synthesis starting from 3-methyl-4-nitroaniline, followed by the catalytic reduction of the nitro intermediate. The selection of 3-methyl-4-nitroaniline is dictated by the intrinsic steric parameters of the molecule. During the Skraup cyclization, the intermediate α,β-unsaturated imine can theoretically undergo electrophilic aromatic substitution at either the C2 or C6 positions of the aniline ring. However, the presence of the methyl group at the C3 position imposes significant steric hindrance, effectively blocking cyclization at C2. Consequently, ring closure proceeds almost exclusively at the less hindered C6 position, yielding the desired 7-methyl-6-nitroquinoline with high regiochemical fidelity .

Process Chemistry & Scale-Up Considerations

The classical Skraup reaction is notoriously violent and highly exothermic due to the rapid dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a highly exothermic cyclization cascade . For scale-up (kilogram scale), this presents a severe thermal runaway hazard.

To engineer a safe, self-validating process, the following modifications are mandatory:

  • Oxidant Selection: Traditional oxidants like nitrobenzene or arsenic acid are replaced with sodium m-nitrobenzenesulfonate (Ludigol). It is water-soluble, easier to remove during basic workup, and provides a smoother, more controlled oxidation profile .

  • Controlled Addition: Instead of batch-heating all reagents simultaneously, the sulfuric acid is diluted slightly, and the aniline/glycerol mixture is metered into the hot acid/oxidant mixture. This ensures the rate of acrolein generation matches the rate of its consumption, preventing dangerous accumulation.

  • Reduction Step: For the conversion of 7-methyl-6-nitroquinoline to 7-methylquinolin-6-amine, catalytic hydrogenation (Pd/C, H₂) is preferred over dissolving metal reductions (e.g., Fe/HCl) to minimize heavy metal waste and simplify downstream purification, which is critical for API intermediates .

Step-by-Step Experimental Protocols

Step 1: Regioselective Skraup Synthesis of 7-Methyl-6-nitroquinoline

Objective: Safely generate the quinoline core while maximizing the regioselective yield.

  • Preparation of the Acid Bath: In a 10 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 3.5 L of concentrated H₂SO₄ (98%) and 0.5 L of DI water. Caution: Highly exothermic. Cool the mixture to 90 °C.

  • Reagent Mixing: In a separate vessel, prepare a homogeneous slurry of 3-methyl-4-nitroaniline (1.0 kg, 6.57 mol), anhydrous glycerol (1.8 kg, 19.5 mol), and sodium m-nitrobenzenesulfonate (0.8 kg, 3.55 mol).

  • Controlled Dosing: Heat the acid bath to 110 °C. Begin metering the reactant slurry into the reactor over 3–4 hours. Maintain the internal temperature between 115–125 °C by adjusting the jacket cooling and dosing rate. Causality: Metering the aniline/glycerol mixture prevents the sudden, uncontrolled generation of acrolein, directly mitigating thermal runaway .

  • Maturation: Once the addition is complete, raise the temperature to 135 °C for 2 hours to drive the cyclization and oxidation to completion.

  • Quench and Workup: Cool the reaction to 60 °C and cautiously pour the mixture over 15 kg of crushed ice. Neutralize the acidic solution to pH 8-9 using 30% aqueous NaOH (maintaining temperature < 40 °C).

  • Isolation: Extract the aqueous phase with ethyl acetate (3 x 5 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield 7-methyl-6-nitroquinoline as a pale yellow solid.

Step 2: Catalytic Hydrogenation to 7-Methylquinolin-6-amine

Objective: Chemoselective reduction of the nitro group without reducing the quinoline ring.

  • Reaction Setup: In a 5 L pressure reactor (e.g., Parr hydrogenator), dissolve 7-methyl-6-nitroquinoline (800 g, 4.25 mol) in 3 L of methanol/tetrahydrofuran (1:1 v/v).

  • Catalyst Addition: Purge the vessel with N₂. Carefully add 40 g of 10% Palladium on Carbon (Pd/C, 50% wet). Causality: Using wet Pd/C prevents the catalytic ignition of flammable solvent vapors upon introduction.

  • Hydrogenation: Pressurize the reactor with H₂ to 45 psi (3 bar). Stir vigorously at 25–30 °C. Monitor the hydrogen uptake; the reaction is typically complete within 4–6 hours when the internal pressure stabilizes .

  • Filtration: Vent the H₂ and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 500 mL of hot methanol.

  • Crystallization: Concentrate the filtrate in vacuo to approximately 1 L. Add 1 L of cold diethyl ether to precipitate the product. Filter and dry under vacuum at 45 °C to afford 7-methylquinolin-6-amine as an off-white to tan crystalline solid.

Quantitative Data & Yield Analysis

The following table summarizes the expected stoichiometric yields, purity profiles, and critical process parameters (CPPs) for a 1-kg scale-up batch.

ParameterStep 1: Skraup CyclizationStep 2: Catalytic Hydrogenation
Starting Material 3-Methyl-4-nitroaniline (1.0 kg)7-Methyl-6-nitroquinoline (0.8 kg)
Expected Yield (Mass) 800 - 850 g620 - 650 g
Expected Yield (%) 65 - 69%92 - 96%
Purity (HPLC, AUC) > 95% (Post-recrystallization)> 98% (API Intermediate Grade)
Critical Process Parameter Dosing rate; Temp control (115-125 °C)H₂ pressure (45 psi); Temp (< 30 °C)
Primary Impurity 5-Methyl-6-nitroquinoline (< 2%)Unreacted nitro intermediate (< 0.5%)

Analytical Validation

To ensure the protocol operates as a self-validating system, in-process controls (IPCs) must be strictly adhered to:

  • IPC 1 (Skraup Completion): Monitor the disappearance of 3-methyl-4-nitroaniline via LC-MS. The reaction is deemed complete when the starting material is <1% AUC.

  • IPC 2 (Regiochemistry Verification): Use ¹H NMR to confirm the regiochemistry of the intermediate. The C5 and C8 protons of 7-methyl-6-nitroquinoline will appear as distinct singlets (a para-like arrangement) rather than ortho-coupled doublets. This self-validates that cyclization occurred correctly at C6.

  • IPC 3 (Reduction Monitoring): Monitor the reduction via TLC or HPLC. The product (amine) will be significantly more polar than the starting material (nitro) and will exhibit a distinct shift in its UV absorption maximum.

Visualization: Synthetic Workflow

G A 3-Methyl-4-nitroaniline (Starting Material) C Skraup Cyclization (Regioselective at C6) A->C B Glycerol + H2SO4 + Oxidant (Skraup Reagents) B->C D 7-Methyl-6-nitroquinoline (Intermediate) C->D E Catalytic Hydrogenation (Pd/C, H2, 45 psi) D->E F 7-Methylquinolin-6-amine (Target API Intermediate) E->F

Synthetic workflow for 7-Methylquinolin-6-amine highlighting regioselective Skraup cyclization.

References

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters.[Link]

  • Synthesis of quinolines. Organic Chemistry Portal.[Link]

  • The Skraup Synthesis of Quinolines. ResearchGate.[Link]

  • The Skraup Reaction - How to Make a Quinoline. Curly Arrow.[Link]

Application

Application Note: Incorporating 7-Methylquinolin-6-amine into Heterocyclic Scaffolds for Drug Discovery

Scientific Rationale & Structural Significance 7-Methylquinolin-6-amine (CAS: 77094-10-1) is a highly versatile, privileged heterocyclic building block utilized extensively in modern drug discovery. While the quinoline c...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

7-Methylquinolin-6-amine (CAS: 77094-10-1) is a highly versatile, privileged heterocyclic building block utilized extensively in modern drug discovery. While the quinoline core itself is a well-established pharmacophore, the specific substitution pattern of a primary amine at the C-6 position and a methyl group at the C-7 position provides unique steric and electronic properties that can be strategically leveraged in medicinal chemistry.

Causality Behind the Scaffold's Utility:

  • Steric Tuning and Conformation Locking: The C-7 methyl group exerts a significant steric effect on the adjacent C-6 amine. When incorporated into larger scaffolds (e.g., N-linked heterocycles), this steric bulk restricts the rotational freedom of the resulting C-N bond, locking the molecule into a bioactive conformation. This was a critical design element in the, where the rigidified structure improved kinome selectivity and reduced hERG liabilities[1].

  • Metabolic Stability: The C-7 methyl group blocks a potential site of metabolic oxidation on the quinoline ring. By eliminating this metabolic soft spot, the in vivo half-life and volume of distribution of the resulting drug candidates are significantly enhanced[1].

  • Regioselective Cyclization: The proximity of the C-6 amine and the C-7 methyl group serves as a directing motif for the synthesis of fused tricyclic systems. For instance, it is a primary precursor for imidazo[4,5-f]quinolines, which are potent immunomodulators and kinase ligands[2].

Divergent Synthetic Pathways

The derivatization of 7-methylquinolin-6-amine generally proceeds via the nucleophilic C-6 amine. However, due to the steric hindrance imparted by the C-7 methyl group, traditional nucleophilic aromatic substitution (SNAr) reactions often suffer from low yields. Consequently, transition-metal-catalyzed cross-coupling and acid-catalyzed microwave annulation have emerged as the preferred methodologies for scaffold incorporation.

G SM 7-Methylquinolin-6-amine (CAS: 77094-10-1) BH Buchwald-Hartwig Cross-Coupling SM->BH Pd Catalyst, Base, Aryl Halide CYC Annulation / Cyclization SM->CYC Electrophilic Reagents AM Acylation / Amidation SM->AM Acyl Chlorides, Coupling Agents DNAPK N-Linked Heterocycles (e.g., DNA-PK Inhibitors) BH->DNAPK C-N Bond Formation IMID Imidazo[4,5-f]quinolines (e.g., Kinase/TLR Ligands) CYC->IMID Ring Fusion AMIDE Amide Derivatives (e.g., Antimalarials) AM->AMIDE Nucleophilic Addition

Caption: Divergent synthetic pathways of 7-methylquinolin-6-amine into bioactive heterocycles.

Quantitative Data & Physicochemical Profiling

To ensure reproducibility and proper handling, the physicochemical properties and comparative reaction metrics of 7-methylquinolin-6-amine are summarized below.

Table 1: Physicochemical Properties of 7-Methylquinolin-6-amine

PropertyValue
Chemical Formula C10H10N2
Molecular Weight 158.20 g/mol
CAS Registry Number 77094-10-1
Physical State Solid (typically light yellow to brown powder)
Solubility Soluble in DMSO, DMF, hot Ethanol; poorly soluble in Water
Key Reactive Sites C-6 Primary Amine (Nucleophilic), Quinoline Nitrogen (Basic)

Table 2: Comparative Derivatization Strategies and Yield Metrics

Reaction TypeReagents / CatalystTypical YieldPrimary Application
Buchwald-Hartwig Amination BrettPhos Pd G3, Cs2CO3, Dioxane65–85%DNA-PKcs Inhibitors, Kinase Ligands
Microwave-Assisted Cyclization Triethyl orthoformate, p-TsOH, 120 °C75–90%Imidazo[4,5-f]quinolines, TLR Agonists
Povarov-Reductive Amination Yb(OTf)3, Aldehyde, Alkene50–70%Anthrazolines, Organic Semiconductors

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure that causality and analytical verification drive every step of the workflow.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of 7-methylquinolin-6-amine with a heteroaryl chloride (e.g., a purinone or pyrimidine scaffold) to synthesize N-linked heterocycles, a critical step in developing DNA-PK inhibitors[1].

Reagents & Materials:

  • 7-Methylquinolin-6-amine (1.05 eq)

  • Heteroaryl chloride scaffold (1.0 eq)

  • BrettPhos Pd G3 precatalyst (0.05 eq)

  • Cesium carbonate (Cs2CO3) (2.5 eq)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology:

  • Solvent Degassing: Transfer anhydrous 1,4-dioxane to a Schlenk flask and sparge with dry nitrogen gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to premature catalyst death and reaction stalling.

  • Reagent Assembly: Under a nitrogen atmosphere, add the heteroaryl chloride (1.0 eq), 7-methylquinolin-6-amine (1.05 eq), and finely powdered Cs2CO3 (2.5 eq) to the degassed solvent.

  • Catalyst Introduction: Add BrettPhos Pd G3 (0.05 eq) in one portion.

    • Causality: BrettPhos Pd G3 is a precatalyst that rapidly activates under mild conditions to form the active Pd(0) species. The bulky, electron-rich BrettPhos ligand is explicitly chosen because it accelerates reductive elimination and prevents the formation of an inactive bis(amine)palladium complex—a common failure mode when coupling sterically hindered anilines like 7-methylquinolin-6-amine.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C for 16 hours with vigorous stirring.

  • In-Process Control (IPC): At 16 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The complete disappearance of the heteroaryl chloride mass and the emergence of the product mass (M+H) confirms successful conversion. If starting material remains, add an additional 0.02 eq of catalyst and heat for 4 more hours.

  • Workup & Purification: Cool the mixture to room temperature, dilute with dichloromethane (DCM, 10 volumes), and wash with saturated aqueous brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (FCC) using a gradient of 0 to 5% MeOH in DCM.

  • Final Validation: Perform 1H NMR analysis. The disappearance of the broad primary amine singlet (~5.5 ppm) and the appearance of a downfield secondary amine proton (~8.5–9.0 ppm) validates the C-N bond formation.

Protocol B: Microwave-Assisted Cyclization to Imidazo[4,5-f]quinolines

This protocol outlines the synthesis of fused imidazoquinoline systems, leveraging the proximity of the C-6 amine to construct a new imidazole ring[2].

Reagents & Materials:

  • 7-Methylquinolin-6-amine (1.0 eq)

  • Triethyl orthoformate (Excess, acts as reagent and solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 7-methylquinolin-6-amine (1.0 eq) and triethyl orthoformate (3.0 mL/mmol of amine).

  • Acid Catalysis: Add p-TsOH (0.1 eq) to the suspension.

    • Causality: The acid catalyst protonates the orthoester, facilitating the elimination of ethanol to form the highly electrophilic intermediate required for the initial nucleophilic attack by the C-6 amine. It subsequently accelerates the intramolecular cyclization step.

  • Microwave Irradiation: Seal the vial with a crimp cap and heat in a dedicated microwave synthesizer at 120 °C for 15 minutes.

    • Causality: Microwave irradiation ensures rapid, uniform volumetric heating. This significantly reduces reaction times from several hours (under conventional thermal reflux) to minutes, thereby minimizing the formation of thermodynamic degradation byproducts.

  • In-Process Control (IPC): Analyze the reaction via TLC (Eluent: 5% MeOH in DCM).

    • Validation Checkpoint: The starting 7-methylquinolin-6-amine is highly polar and strongly fluorescent under 254 nm UV. The successful formation of the imidazoquinoline product is indicated by a new, less polar spot (higher Rf value) and the consumption of the baseline starting material.

  • Isolation: Cool the vial to room temperature (20 °C). The fused imidazoquinoline product typically precipitates directly from the reaction mixture upon cooling.

  • Workup & Validation: Filter the precipitate under vacuum and wash the filter cake with ice-cold ethanol to remove residual orthoester and acid. Dry under high vacuum. Confirm the exact mass of the cyclized product via HRMS (loss of 3 equivalents of ethanol from the orthoester intermediate).

References

  • Goldberg, F. W., et al. (2022). "Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK." ACS Medicinal Chemistry Letters. Available at:[Link][1]

  • Mahmoud, Z., & Daneshtalab, M. (2012). "Imidazoquinolines as Diverse and Interesting Building Blocks: Review of Synthetic Methodologies." Heterocycles. Available at:[Link][2]

  • Povarov, L. S., et al. (2013). "Povarov-Reductive Amination Cascade to Access 6-Aminoquinolines and Anthrazolines." Organic Letters. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methylquinolin-6-amine

Welcome to the technical support center for the synthesis of 7-Methylquinolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Methylquinolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic target. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible synthesis.

The synthesis of 7-Methylquinolin-6-amine is not a trivial one-step reaction. A common pitfall is the attempt to directly aminate or nitrate the readily available 7-methylquinoline core. However, electrophilic substitution on the 7-methylquinoline ring overwhelmingly favors the C-8 position, leading to the undesired isomer.[1][2]

The most reliable and scientifically sound strategy involves constructing the quinoline ring with the nitrogen functionality already correctly positioned on the starting aniline. This guide will focus on the most logical and validated two-step approach:

  • Step 1: Skraup Synthesis of 6-nitro-7-methylquinoline from 3-methyl-4-nitroaniline.

  • Step 2: Reduction of the 6-nitro group to the target 6-amino group.

This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to navigate the complexities of this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall strategy for synthesizing 7-Methylquinolin-6-amine?

The most dependable strategy is a two-step synthesis that begins with a commercially available, pre-substituted aniline. By starting with 3-methyl-4-nitroaniline, you ensure the correct regiochemistry of the final product. This precursor undergoes a Skraup reaction (or a related quinoline synthesis like the Doebner-von Miller) to form the 6-nitro-7-methylquinoline intermediate. This intermediate is then subjected to a standard reduction protocol to yield the final 7-Methylquinolin-6-amine. This approach circumvents the significant challenge of controlling the regioselectivity of nitration on the 7-methylquinoline ring system.[3]

Q2: Why is the direct nitration of 7-methylquinoline not a recommended route?

Direct electrophilic nitration of 7-methylquinoline with standard nitrating agents (e.g., a mixture of fuming nitric acid and sulfuric acid) selectively yields 7-methyl-8-nitroquinoline.[1][2][4] The directing effects of the heterocyclic nitrogen atom and the activating methyl group favor substitution at the C-8 position of the benzene ring. Attempting to force nitration at the C-6 position is challenging and typically results in low yields and complex mixtures of isomers that are difficult to separate.

Q3: What are the main challenges in the Skraup synthesis of 6-nitro-7-methylquinoline?

The Skraup synthesis, while effective, is known for several challenges:

  • Highly Exothermic Nature: The reaction between glycerol, sulfuric acid, and the aniline derivative is extremely exothermic and can become uncontrollable if not properly managed, leading to safety risks and significant byproduct formation.[5][6]

  • Tar Formation: The acidic and high-temperature conditions promote the polymerization of acrolein (formed in situ from the dehydration of glycerol), resulting in the formation of tarry, polymeric byproducts that complicate purification.[6]

  • Reagent Purity: The purity of the starting materials, especially the 3-methyl-4-nitroaniline and the oxidizing agent, is critical for achieving a good yield and minimizing side reactions.

Q4: What are the most effective methods for reducing the 6-nitro group to the final 6-amino product?

The reduction of the aromatic nitro group in 6-nitro-7-methylquinoline is a standard transformation with several reliable methods. The choice often depends on the scale of the reaction, available equipment, and tolerance for specific reagents.

  • Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] It typically provides high yields with simple workup procedures.

  • Metal-Acid Systems: Classic methods using metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are very effective and robust for this type of reduction.[7]

Troubleshooting Guide: Improving Yield in 7-Methylquinolin-6-amine Synthesis

This section directly addresses specific experimental issues in a question-and-answer format to help you troubleshoot and optimize your synthesis.

Issue 1: The Skraup reaction is violent and produces mostly black tar.
  • Question: My Skraup reaction with 3-methyl-4-nitroaniline became extremely vigorous after heating, and the final product is a low-yield, tarry mess. What happened and how can I prevent it?

  • Underlying Cause: This is a classic sign of a runaway Skraup reaction. The dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps are highly exothermic.[5][6] Uncontrolled heat evolution accelerates the polymerization of acrolein, leading to the formation of intractable tars instead of the desired quinoline product.[6]

  • Solutions & Scientific Rationale:

    • Use a Moderating Agent: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate acts as an oxygen carrier, smoothing the oxidation step and helping to control the reaction's initial vigor.[6]

    • Controlled Reagent Addition: The concentrated sulfuric acid should be added slowly and incrementally to the mixture of the aniline, glycerol, and oxidizing agent, with efficient stirring and external cooling (e.g., an ice bath). This dissipates the heat of mixing and prevents a sudden temperature spike.

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by a color change and an increase in reflux rate), immediately reduce or remove the external heat source. The reaction's own exotherm should be sufficient to maintain reflux. Re-apply heat only after the initial vigorous phase has subsided to drive the reaction to completion.[8]

Issue 2: The reduction of 6-nitro-7-methylquinoline is incomplete or yields byproducts.
  • Question: After my reduction reaction, TLC and NMR analysis show a mixture of the starting nitro compound, the desired amine, and some unknown impurities. How can I achieve a clean, complete conversion?

  • Underlying Cause: Incomplete reduction can be due to deactivated catalyst, insufficient reducing agent, or non-optimal reaction conditions. Byproduct formation can arise from intermediate reduction species (nitroso, hydroxylamino) reacting further or from overly harsh conditions causing degradation.

  • Solutions & Scientific Rationale:

    • Verify Catalyst Activity (for Catalytic Hydrogenation): If using Raney Nickel or Pd/C, ensure the catalyst is fresh and has not been exposed to air or catalyst poisons. For stubborn reductions, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can be effective.

    • Ensure Sufficient Reducing Agent (for Metal-Acid Systems): When using reagents like SnCl₂ or Fe, ensure you are using a sufficient stoichiometric excess to account for all oxygen atoms in the nitro group and any potential side reactions. The reaction progress should be meticulously monitored by TLC.

    • Optimize Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring to maintain the catalyst suspension and good contact with the hydrogen gas. For metal-acid reductions, gentle heating may be required to drive the reaction to completion.

    • Isolate Intermediates: In some cases, partially reduced intermediates like azoxy compounds can form.[7] If these are observed, adjusting the reducing agent or conditions may be necessary. For example, Raney nickel has been noted to sometimes generate azoxy compounds.[7]

Issue 3: I'm using an alternative method like the Friedländer or Combes synthesis and my yield is low.
  • Question: I am attempting a Friedländer synthesis to avoid the harsh conditions of the Skraup reaction, but my yield is poor. What are the common pitfalls?

  • Underlying Cause: Low yields in Friedländer syntheses often stem from competing side reactions, suboptimal catalysis, or poor reagent solubility.[9] A common side reaction, especially under basic conditions, is the self-aldol condensation of the ketone starting material, which competes with the desired reaction with the 2-aminoaryl ketone.[10]

  • Solutions & Scientific Rationale:

    • Catalyst Selection: The choice of acid or base catalyst is critical. Traditional strong acids or bases can lead to degradation.[10] Modern, milder catalysts like neodymium(III) nitrate, ionic liquids, or solid-supported acids can significantly improve yields and operate under gentler conditions.[11][12]

    • Control of Side Reactions: If aldol condensation is suspected (under basic conditions), switching to an acid-catalyzed system is a logical first step.[10] Alternatively, slowly adding the ketone to the reaction mixture can help minimize its self-condensation.

    • Improve Solubility: Ensure your reactants are fully soluble in the chosen solvent. If solubility is low, switching to a more polar solvent like ethanol or DMF may improve reaction rates and overall yield.[9]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitroarenes

Reducing Agent SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Raney Ni Methanol or Ethanol, RT-50°C, 50-100 psi H₂High yield, clean product, easy workup (filtration)Requires specialized hydrogenation equipment, catalyst is pyrophoric
SnCl₂·2H₂O / HCl Ethanol, RefluxHigh conversion, tolerant of many functional groupsWorkup requires neutralization of strong acid, tin waste
Fe / HCl or Acetic Acid Ethanol/Water, RefluxInexpensive, environmentally benign metalCan require a large excess of iron, vigorous reaction

Experimental Protocols

Protocol 1: Skraup Synthesis of 6-Nitro-7-methylquinoline

Disclaimer: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-methyl-4-nitroaniline (50 g, 0.328 mol), glycerol (95 g, 1.03 mol), and ferrous sulfate heptahydrate (5 g) as a moderator.

  • Acid Addition: Begin vigorous stirring and, through the dropping funnel, add concentrated sulfuric acid (100 mL) slowly over 45-60 minutes. The rate of addition should be controlled to keep the internal temperature below 120°C. Use an ice-water bath to cool the flask as needed.

  • Reaction: After the acid addition is complete, heat the mixture gently with a heating mantle. An exothermic reaction will commence, causing the mixture to reflux. Remove the heating mantle. The reaction should continue to reflux on its own for 15-30 minutes.

  • Completion: Once the initial vigorous exotherm has subsided, re-apply heat and maintain a steady reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool to below 100°C. In a separate large beaker (at least 2 L) containing 1 L of crushed ice, cautiously pour the warm reaction mixture with stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a 50% (w/v) sodium hydroxide solution. This is a highly exothermic process and requires efficient cooling with an ice bath to keep the temperature below 50°C. Continue adding base until the solution is strongly alkaline (pH > 10).

  • Isolation: The crude 6-nitro-7-methylquinoline will precipitate as a solid. Allow the mixture to stand in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 6-nitro-7-methylquinoline.

Protocol 2: Reduction of 6-Nitro-7-methylquinoline
  • Reaction Setup: In a 500-mL round-bottom flask, add 6-nitro-7-methylquinoline (20 g, 0.106 mol) and ethanol (200 mL). Stir to create a suspension.

  • Reagent Addition: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (120 g, 0.53 mol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 300 mL of crushed ice.

  • Neutralization: Slowly add a 40% (w/v) sodium hydroxide solution until the tin salts that initially precipitate have redissolved and the solution is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Methylquinolin-6-amine.

Visualizations

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Reduction start Start: 3-Methyl-4-nitroaniline + Glycerol + H₂SO₄ reaction Reflux with Moderator (e.g., FeSO₄) start->reaction workup Aqueous Work-up & Neutralization reaction->workup purify1 Recrystallization workup->purify1 intermediate Product: 6-Nitro-7-methylquinoline purify1->intermediate reduction Add Reducing Agent (e.g., SnCl₂/HCl or H₂/Raney Ni) intermediate->reduction Proceed to Reduction workup2 Aqueous Work-up & Neutralization reduction->workup2 purify2 Recrystallization workup2->purify2 final_product Final Product: 7-Methylquinolin-6-amine purify2->final_product

Caption: Recommended workflow for the synthesis of 7-Methylquinolin-6-amine.

G start Problem: Low Yield / Tar Formation in Skraup Reaction q1 Was the reaction extremely exothermic? start->q1 a1_yes Action: Use a Moderator (e.g., FeSO₄). Rationale: Controls oxidation rate. q1->a1_yes Yes a1_no Consider other factors. q1->a1_no No q2 Was H₂SO₄ added all at once? a1_yes->q2 a1_no->q2 a2_yes Action: Add H₂SO₄ slowly with efficient cooling. Rationale: Dissipates heat of mixing. q2->a2_yes Yes q3 Was external heat applied during the initial exotherm? q2->q3 No a2_yes->q3 a3_yes Action: Remove external heat once reflux begins. Rationale: Prevents runaway reaction and acrolein polymerization. q3->a3_yes Yes end_node Optimized Protocol q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for the Skraup reaction step.

References

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. Available from: [Link]

  • Fallah, E., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Iranian Journal of Pharmaceutical Sciences, 9(4), 1-10. Available from: [Link]

  • Scott, T. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995. Available from: [Link]

  • Horton, D. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistrySelect, 5(41), 12896-12900. Available from: [Link]

  • Fallah, E., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Semantic Scholar. Available from: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available from: [Link]

  • Wang, D., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(7), 1011-1016. Available from: [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available from: [Link]

  • Kim, H., et al. (2021). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. Journal of the Korean Chemical Society, 65(4), 238-245. Available from: [Link]

  • Cecchetti, V., et al. (1996). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445. Available from: [Link]

  • Cecchetti, V., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed. Available from: [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706. Available from: [Link]

  • Sarma, D. R., & Daniels, R. N. (2012). Hypoxia-Selective, Enzymatic Conversion of 6-Nitroquinoline into a Fluorescent Helicene: Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-Oxide. The Journal of Organic Chemistry, 77(7), 3298-3307. Available from: [Link]

  • Choi, H. Y., et al. (2002). Preparation of 7-Alkylamino-2-methylquinoline-5,8-diones. The Journal of Organic Chemistry, 67(15), 5394-5396. Available from: [Link]

  • Baklanov, M. V., et al. (2020). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 25(20), 4785. Available from: [Link]

  • Council of Scientific & Industrial Research. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents.
  • Abdel-Maksoud, M. S., et al. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 15(18), 12345-12367. Available from: [Link]

  • Sarma, D. R., & Daniels, R. N. (2012). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. PMC. Available from: [Link]

  • Moody, C. J., & Roffey, J. R. (1997). Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Methylquinolin-6-amine

Welcome to the technical support center for the purification of 7-Methylquinolin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-Methylquinolin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful isolation of this valuable heterocyclic amine from complex reaction mixtures.

The purification of aminoquinolines like 7-Methylquinolin-6-amine is often non-trivial. The inherent basicity of the amine and the quinoline nitrogen can lead to challenging interactions with standard purification media, while potential isomeric impurities demand carefully optimized separation strategies. This document provides a logical framework for developing a robust purification protocol, from initial crude analysis to final product isolation.

Part 1: Initial Assessment & Purification Strategy

Before any purification attempt, a preliminary analysis of the crude reaction mixture is paramount. This initial assessment will dictate the most efficient and effective purification strategy.

Key Assessment Step: Thin-Layer Chromatography (TLC)

TLC is your most powerful diagnostic tool. It provides critical information about the number of components in your mixture, their relative polarities, and potential challenges you might face during column chromatography.

  • Initial Screening: Spot your crude material on a silica gel TLC plate and develop it with a moderately polar solvent system, such as 3:1 Hexanes/Ethyl Acetate.

  • Interpreting the Results:

    • A single, well-defined spot? Your reaction may be very clean, and a simple filtration or recrystallization might suffice.

    • Multiple spots? You will need a more rigorous purification, likely involving chromatography or acid-base extraction.

    • A long streak or "tailing" spot for your product? This is a classic sign of a basic compound interacting strongly with the acidic silica gel.[1][2] This indicates that standard silica gel chromatography will be problematic without modification.

Based on this TLC analysis, you can choose the most appropriate path forward using the following decision tree.

Purification_Strategy cluster_0 Crude Mixture Analysis cluster_1 Decision Point cluster_2 Purification Pathways TLC Perform TLC Analysis Decision Evaluate TLC Results TLC->Decision AcidBase Acid-Base Extraction (For non-basic impurities) Decision->AcidBase  Product streaks AND  impurities are neutral/acidic   Column Column Chromatography (For impurities of similar basicity) Decision->Column  Product streaks AND  impurities are also basic   Recrystal Recrystallization (For final polishing or high purity solids) Decision->Recrystal  Product is the major component  and solid   AcidBase->Column  Further purification needed   Column->Recrystal  Isolate solid & polish  

Caption: Decision tree for selecting a purification strategy.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of 7-Methylquinolin-6-amine in a practical Q&A format.

Problem Encountered Underlying Cause (The "Why") Recommended Solution & Protocol
"My compound streaks badly on the silica TLC plate." The basic amino group is interacting strongly via acid-base interactions with the acidic silanol (Si-OH) groups on the silica surface. This causes molecules to "stick" and elute slowly and unevenly.[1][2]1. Add a Basic Modifier: Prepare your TLC developing solvent with 0.5-1% triethylamine (TEA) or ammonia in methanol. This small amount of base will neutralize the most acidic sites on the silica, allowing your basic amine to travel up the plate with significantly less tailing.[1] 2. Switch Stationary Phase: Consider using neutral alumina TLC plates for initial screening as an alternative to silica.
"My compound won't elute from the silica column, even with pure ethyl acetate." Irreversible adsorption. The interaction between your basic compound and the acidic silica is so strong that the mobile phase cannot displace it. This is common with highly basic amines.1. Do not proceed with standard silica chromatography. You will lose your product. 2. Utilize Acid-Base Extraction: This is the ideal method to separate the basic product from neutral or acidic impurities before attempting chromatography. See Protocol 1. 3. Use a Modified Column: If chromatography is necessary, pack the column with silica gel slurried in a non-polar solvent (e.g., hexanes) containing 1% TEA. Run the entire chromatography with 0.5-1% TEA in the mobile phase.[2]
"During recrystallization, my compound 'oiled out' instead of forming crystals." The solution became supersaturated too quickly, or the boiling point of the solvent is higher than the melting point of your compound, causing it to melt before it dissolves. The solute then separates as a liquid phase.1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional "good" solvent to decrease the concentration slightly. 3. Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop, then transfer to an ice bath. Rapid cooling is a primary cause of oiling out.[1] 4. Scratch the inside of the flask with a glass rod to create nucleation sites.
"After acid-base extraction, my product yield is very low." This can be due to several factors: 1. Incomplete Extraction: The amine was not fully protonated and extracted into the aqueous acid layer. 2. Incomplete Precipitation/Re-extraction: The pH of the aqueous layer was not made sufficiently basic to deprotonate the amine, or not enough organic solvent was used to re-extract the neutral product.1. Repeat Acidic Extraction: Perform at least three extractions of the initial organic layer with 1M HCl to ensure all the basic product moves to the aqueous phase. 2. Check the pH: When basifying, use pH paper to ensure the aqueous solution is strongly basic (pH > 10) before re-extracting. 3. Saturate with Salt: Before re-extracting, add solid NaCl to the aqueous layer to decrease the solubility of your organic product in the aqueous phase (salting out). 4. Perform Multiple Re-extractions: Use at least three portions of fresh organic solvent for the re-extraction step.

Part 3: Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This is often the most effective first step for purifying basic amines from neutral or acidic byproducts.

AcidBase_Workflow A 1. Dissolve Crude Mixture in Organic Solvent (e.g., DCM) B 2. Add 1M HCl (aq) and Shake in Separatory Funnel A->B C 3. Separate Layers B->C D Aqueous Layer (Contains Protonated Amine) C->D Collect E Organic Layer (Contains Neutral/Acidic Impurities) C->E Discard/Analyze F 4. Cool Aqueous Layer (Ice Bath) and Add 1M NaOH until pH > 10 D->F G 5. Extract with Organic Solvent (e.g., DCM, 3x) F->G H 6. Combine Organic Extracts, Dry (Na2SO4), and Concentrate G->H I Purified 7-Methylquinolin-6-amine H->I

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated, water-soluble amine salt will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. To ensure complete recovery, repeat the extraction of the organic layer with fresh 1 M HCl two more times. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is strongly basic (check with pH paper, pH > 10). The free base of 7-Methylquinolin-6-amine will precipitate or form an oil.

  • Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., DCM) by performing at least three successive extractions in a separatory funnel.

  • Drying and Concentration: Combine the organic extracts from the re-extraction. Dry the solution over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Protocol 2: Flash Column Chromatography with a Basic Modifier

This method is necessary when impurities have similar basicity to the product. The key is to suppress the interaction with silica gel.

Chromatography_Workflow A 1. Determine Eluent via TLC (e.g., Hexanes/EtOAc + 0.5% TEA) B 2. Prepare Slurry of Silica Gel in Eluent (with 0.5% TEA) A->B C 3. Pack Column B->C D 4. Load Crude Product (dissolved in minimal solvent or adsorbed on silica) C->D E 5. Elute with Mobile Phase (containing 0.5% TEA) D->E F 6. Collect Fractions and Monitor by TLC E->F G 7. Combine Pure Fractions and Evaporate Solvent F->G H Purified 7-Methylquinolin-6-amine G->H

Caption: Workflow for flash column chromatography with a basic modifier.

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, find a solvent system that gives a good retention factor (R_f) of ~0.2-0.3 for your product. Start with Hexanes/Ethyl Acetate mixtures and add 0.5-1% triethylamine (TEA) to the solvent to prevent streaking.[1]

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (including the TEA). Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Residual TEA can often be removed by co-evaporation with a solvent like toluene.

Table 1: Suggested Starting Solvent Systems for Chromatography

PolarityMobile Phase (add 0.5-1% TEA to all)Typical Impurities Removed
LowHexane / Ethyl Acetate (e.g., 9:1 to 1:1)Very non-polar byproducts, unreacted starting materials.
MediumDichloromethane / Methanol (e.g., 99:1 to 95:5)More polar byproducts.
HighEthyl Acetate / Methanol (e.g., 98:2 to 90:10)Highly polar impurities.
Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline solid.

Step-by-Step Methodology:

  • Solvent Selection: The goal is to find a solvent that dissolves your compound when hot but poorly when cold. Screen small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while stirring and heating until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my 7-Methylquinolin-6-amine reaction mixture? A1: The impurities depend heavily on the synthetic route. If synthesized via nitration of 7-methylquinoline followed by reduction, you may have:

  • Unreacted 7-methyl-6-nitroquinoline: The direct precursor.

  • Isomeric impurities: If the initial 7-methylquinoline was synthesized via a Skraup reaction, it could contain 5-methylquinoline, which could carry through the synthesis.[3][4]

  • Reduction byproducts: Incomplete reduction can leave nitroso or hydroxylamine intermediates. Over-reduction can lead to saturation of the quinoline ring.[5]

Q2: How should I store purified 7-Methylquinolin-6-amine? A2: Aromatic amines can be sensitive to air and light, often darkening over time due to oxidation. For long-term storage, it is best to keep the compound in a sealed, amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C).[2][6][7]

Q3: What analytical methods should I use to confirm the purity of my final product? A3: A combination of methods is ideal for confirming both identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if they are above ~1-5%.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive method to determine purity (as % area under the curve) and confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q4: Can I use reverse-phase chromatography? A4: Yes, reverse-phase HPLC or flash chromatography can be an excellent alternative. Because you are using an acidic mobile phase (often with formic acid or TFA), your basic amine will be protonated. This can lead to very sharp peaks and excellent separation. However, isolating the free base from the acidic mobile phase additives after purification requires an additional workup step (basification and extraction).

References

  • García-Alvarez, M. C., et al. (2007). Optimization of separation and detection of 6-aminoquinolyl derivatives of amino acids by using reversed-phase liquid chromatography with on line UV, fluorescence and electrochemical detection. Analytica Chimica Acta, 593(1), 92-7. Available at: [Link]

  • Google Patents (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • PubChem (2024). 7-Methylquinoline. Available at: [Link]

  • MDPI (2023). and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Molbank, 2023(1), M1584. Available at: [Link]

  • Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255. Available at: [Link]

  • ACS Medicinal Chemistry Letters (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Available at: [Link]

  • Journal of the American Chemical Society (1946). The Synthesis of Some Substituted 8-Aminoquinolines. Available at: [Link]

  • Brieflands (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]

  • ACS Omega (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • PubMed (1994). Polymeric 6-aminoquinoline, an activated carbamate reagent for derivatization of amines and amino acids by high-performance liquid chromatography. Available at: [Link]

  • Chemistry Central Journal (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • SlideShare (2018). Preparation and Properties of Quinoline. Available at: [Link]

  • Calvin University Digital Commons (2021). The Synthesis of HAMc (6-Hydroxy-7-Amino-4-Methylcoumarin). Available at: [Link]

  • Chemistry Stack Exchange (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Available at: [Link]

  • PubMed (1981). Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines. Available at: [Link]

Sources

Troubleshooting

7-Methylquinolin-6-amine solubility issues in aqueous media

A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Drug Development Professionals Introduction Welcome to the technical support guide for 7-Methylquinolin-6-amine. As a substituted quinoline, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support guide for 7-Methylquinolin-6-amine. As a substituted quinoline, this compound holds potential in various research and development applications. However, like many heterocyclic aromatic amines, its utility is often hampered by a significant, though surmountable, challenge: poor aqueous solubility.[1] Over 70% of new chemical entities exhibit low solubility, which can impede in vitro testing and compromise bioavailability in later developmental stages.[1][2]

This guide is designed to provide you, the researcher, with a comprehensive understanding of the factors governing the solubility of 7-Methylquinolin-6-amine and to offer a suite of practical, field-proven strategies to overcome these issues. We will move from foundational principles and initial troubleshooting to advanced, robust solubilization techniques, explaining the causality behind each experimental choice to empower you to make informed decisions in your work.

FAQ 1: Why is 7-Methylquinolin-6-amine expected to have low aqueous solubility?

Answer: The limited aqueous solubility of 7-Methylquinolin-6-amine is a direct consequence of its molecular architecture. Several factors contribute to this property:

  • Hydrophobic Quinoline Core: The fundamental structure is a quinoline ring system, which is a bicyclic aromatic scaffold. This large, nonpolar surface area is inherently hydrophobic, making it energetically unfavorable for polar water molecules to solvate it effectively.[3][4]

  • Strong Crystal Lattice Energy: In its solid state, the molecules of 7-Methylquinolin-6-amine are likely held together by strong intermolecular forces (e.g., van der Waals forces, π-π stacking). A significant amount of energy is required to break down this crystal lattice before dissolution can occur, a factor that often limits the solubility of crystalline compounds.[3][4]

  • The Amino Group's Role: While the amine group (-NH₂) at the 6-position can participate in hydrogen bonding, its contribution to overall solubility is often outweighed by the hydrophobicity of the rest of the molecule. However, this amine group is the key to one of our most powerful solubilization strategies: pH adjustment. As a weak base, it can be protonated to form a much more soluble salt.[3]

Physicochemical Properties (Predicted)

Precise experimental data for 7-Methylquinolin-6-amine is not extensively published. However, we can infer its likely properties based on its structure and data from similar quinoline derivatives. These values are critical for designing effective formulation strategies.[5]

PropertyPredicted Value / RangeSignificance for Solubility
Molecular Weight ~158.20 g/mol Higher molecular weight often correlates with lower solubility.
pKa (of the conjugate acid) 4.0 - 6.0This value is crucial for pH adjustment. It indicates the pH at which the compound will be 50% protonated (ionized). To achieve >99% ionization and significantly improve solubility, the pH of the solution should be at least 2 units below the pKa.
LogP 2.0 - 3.0A positive LogP value indicates higher lipophilicity ("oil-loving") and lower hydrophilicity ("water-loving"), predicting poor aqueous solubility.
Aqueous Solubility < 1 mg/mLClassified as poorly soluble to practically insoluble.

Section 2: Initial Troubleshooting & Stock Solution Preparation

The first step in any experiment is preparing a concentrated stock solution. The most common and direct approach is to use a water-miscible organic co-solvent.[4]

FAQ 2: What is the best solvent to prepare a stock solution of 7-Methylquinolin-6-amine?

Answer: Dimethyl sulfoxide (DMSO) is the universally recommended starting co-solvent.[1][4] Its strong solvating power for a wide range of both polar and non-polar compounds makes it the workhorse of in vitro screening.[1] If DMSO proves unsuitable, other options include N,N-Dimethylformamide (DMF) or ethanol.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a self-validating system to ensure your compound is fully dissolved before use.

Materials:

  • 7-Methylquinolin-6-amine (MW: 158.20 g/mol )

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out 1.58 mg of 7-Methylquinolin-6-amine and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Promote Dissolution: Vortex the mixture vigorously for at least 60 seconds.[1]

  • Energy Input (If Needed): If solid particles remain, place the tube in a sonicator bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be effective, but monitor for any signs of compound degradation.[1][4]

  • Inspect for Clarity: A successfully prepared stock solution must be a clear, homogenous solution with no visible particulates. If precipitation is observed, the compound may be unstable or has exceeded its solubility limit in DMSO.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting: The Compound Won't Dissolve in 100% DMSO
Problem Possible Cause Recommended Solution
Solid particles remain after vortexing and sonication.Highly crystalline material or insufficient solvent power.1. Increase Mixing Energy: Continue sonication for another 10-15 minutes.[4]2. Gentle Warming: Warm the solution to 37-40°C.[4]3. Lower Concentration: Attempt to prepare a more dilute stock (e.g., 1 mM or 5 mM).

Section 3: The "Crashing Out" Problem: Precipitation Upon Aqueous Dilution

This is the most common and frustrating issue encountered by researchers.

FAQ 3: I successfully made a clear DMSO stock, but the compound precipitates when I add it to my buffer or cell media. Why?

Answer: This phenomenon, known as "crashing out," occurs because you are rapidly changing the solvent environment. Your compound is soluble in 100% DMSO, but when you dilute it into an aqueous medium, the concentration of the powerful organic co-solvent plummets.[1] The final solution is now predominantly water, which cannot effectively solvate the hydrophobic 7-Methylquinolin-6-amine molecules. The compound therefore exceeds its solubility limit in the new solvent system and precipitates out of the solution.[1][4]

Caption: pH-dependent protonation and solubilization of the amine group.

Protocol 2: pH-Dependent Solubility Screen

Objective: To determine the minimum pH required to maintain the solubility of 7-Methylquinolin-6-amine at the target concentration.

Materials:

  • Concentrated stock of 7-Methylquinolin-6-amine (e.g., 10 mM in DMSO).

  • A series of buffers with different pH values (e.g., pH 7.4, 6.0, 5.0, 4.0, 3.0). Use buffers with low salt content initially to avoid a "salting out" effect. *[3] Calibrated pH meter.

Procedure:

  • Preparation: Aliquot your desired aqueous medium into several tubes.

  • pH Adjustment: Adjust the pH of each tube to the target values using small additions of dilute HCl. Verify the final pH with a calibrated meter.

  • Compound Addition: Add the DMSO stock of 7-Methylquinolin-6-amine to each tube to achieve the desired final concentration (ensure the final DMSO percentage is constant across all samples).

  • Observation: Vortex each tube and allow it to equilibrate at the experimental temperature (e.g., 37°C) for 30 minutes.

  • Assessment: Visually inspect each tube for precipitation. The lowest pH that results in a clear, particle-free solution is your working pH. For quantitative results, you can centrifuge the samples and measure the concentration of the supernatant using HPLC.

[6]#### Troubleshooting pH Adjustment

Problem Possible Cause Recommended Solution
Compound still precipitates even at low pH.Insufficient Buffer Capacity: The addition of the compound may be altering the pH.3]r>Common Ion Effect: The buffer counter-ion may be forming an insoluble salt with your protonated compound.[3] 1. Increase Buffer Concentration: Use a higher molarity buffer.2. Change Buffer System: Try a different buffer with a different counter-ion (e.g., citrate instead of phosphate).
The required low pH is incompatible with my biological assay.Many cellular assays cannot tolerate pH < 6.5.If the required pH is not viable for your experiment, you must abandon this method and proceed to Strategy 2 or 3.
Strategy 2: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. T[7]hey can encapsulate the hydrophobic quinoline portion of your molecule within their core, forming an "inclusion complex." T[2][7]his complex presents a hydrophilic outer surface to the water, effectively masking the hydrophobicity of the guest molecule and increasing its apparent aqueous solubility. H[2][3]ydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

[7]#### Protocol 3: Phase Solubility Study with HP-β-CD

Objective: To quantify the increase in solubility of 7-Methylquinolin-6-amine in the presence of varying concentrations of HP-β-CD.

Procedure:

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v). 2[1][4]. Add Excess Compound: Add an excess amount of solid 7-Methylquinolin-6-amine to a fixed volume of each cyclodextrin solution. Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the samples and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. 4[4]. Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) to pellet the remaining solid. 5[1][4]. Quantify Soluble Fraction: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the concentration of dissolved 7-Methylquinolin-6-amine against the concentration of HP-β-CD. A linear increase indicates successful complexation and solubility enhancement.

Strategy 3: Use of Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. T[7]he hydrophobic 7-Methylquinolin-6-amine can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.

[1][8]| Surfactant Type | Example | Typical Concentration Range | Considerations | | :--- | :--- | :--- | :--- | | Non-ionic | Polysorbate 80 (Tween® 80), Polysorbate 20 | 0.01% - 1.0% | Generally well-tolerated in in vitro assays but can interfere with some biological processes. |[4][7] | Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1% - 1.0% | Often denaturing to proteins; use with extreme caution in biological assays. | | Cationic | Cetyltrimethylammonium Bromide (CTAB) | 0.01% - 0.5% | Can disrupt cell membranes; generally not suitable for live-cell assays. |

Section 5: Safety & Handling

As a prudent scientist, proper handling of any chemical is paramount.

FAQ 4: What are the primary safety concerns for 7-Methylquinolin-6-amine?

Answer: While a specific Safety Data Sheet (SDS) for 7-Methylquinolin-6-amine may not be readily available, we can infer hazards from related quinoline and amine compounds.

  • Irritation: It is expected to be an irritant to the skin, eyes, and respiratory system. *[9][10][11] Toxicity: It may be harmful if swallowed or absorbed through the skin. *[9][12] Handling: Always handle 7-Methylquinolin-6-amine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. A[10][11]void creating dust or aerosols. *[10] Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

[9][10]---

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Tablets & Capsules Magazine. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • 7-Methylquinoline - SAFETY DATA SHEET. (n.d.).
  • Protheragen. (n.d.). Solubilizer Excipients.
  • ECHEMI. (n.d.). 7-Methylquinoline SDS, 612-60-2 Safety Data Sheets.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-30.
  • Tokyo Chemical Industry. (2025, November 16). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.

Sources

Optimization

Technical Support Center: Optimizing Amidation of 7-Methylquinolin-6-amine

Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals facing challenges in the amide coupling of 7-methylquinolin-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals facing challenges in the amide coupling of 7-methylquinolin-6-amine .

As a heteroaromatic aniline derivative, this substrate presents a "perfect storm" of synthetic challenges: severe steric hindrance from the ortho-methyl group, and diminished nucleophilicity due to the electron-withdrawing nature of the quinoline core[1]. Standard peptide coupling protocols frequently fail or produce complex impurity profiles. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yielding amide bond formation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my standard EDC/HOBt coupling failing or giving <30% yield with 7-methylquinolin-6-amine? Causality: The amino group at the 6-position is electronically deactivated by the quinoline ring system. Furthermore, the methyl group at the 7-position introduces severe steric bulk, physically blocking the trajectory of the bulky OBt-active ester during nucleophilic attack[1]. EDC/HOBt simply lacks the electrophilic reactivity required to overcome this high activation energy barrier.

Q2: I switched to HATU and DIPEA, but LC-MS shows a major byproduct with a mass shift of ~+100 Da relative to the amine. What is happening? Causality: You are observing a guanylation side-reaction . When using uronium/aminium-based reagents like HATU, the rate-determining step for hindered anilines is the nucleophilic attack on the OAt-active ester. Because 7-methylquinolin-6-amine is a weak, hindered nucleophile, this step is extremely slow. Consequently, the amine directly attacks the highly electrophilic carbon of HATU itself, forming a dead-end tetramethylguanidinium byproduct. Solution: Pre-activate the carboxylic acid with HATU/DIPEA for 15 minutes to consume the HATU before adding the amine, or switch to a reagent less prone to guanylation, such as COMU or T3P[2].

Q3: How does COMU prevent the issues seen with HATU? Causality: COMU is a morpholine-based uronium salt paired with an Oxyma leaving group. The morpholine oxygen provides an internal hydrogen-bond acceptor that accelerates the reaction. Its unique structure makes it highly reactive toward carboxylic acids (rapidly forming the active ester) while being structurally shielded against direct nucleophilic attack by the amine, thus minimizing guanylation[2].

Q4: What if my carboxylic acid is also sterically hindered (e.g., an α,α -disubstituted acid)? Causality: When both coupling partners are hindered, the tetrahedral intermediate formed during the attack on an OBt/OAt active ester becomes highly congested. The optimal strategy is to generate an acyl fluoride in situ using reagents like BTFFH. The fluoride atom is small and highly electronegative, creating a highly electrophilic carbonyl carbon while minimizing steric clash during the transition state[3].

Q5: Does the quinoline nitrogen (N1) interfere with the reaction? Causality: Yes. The quinoline nitrogen is basic (pKa ~4.9). If the reaction generates acidic byproducts, or if your amine is supplied as an HCl salt, the quinoline nitrogen will protonate first. This places a positive charge on the ring, catastrophically deactivating the 6-amine. You must use a sufficient excess of a strong, non-nucleophilic base (like DIPEA) or a nucleophilic catalyst (like pyridine) to ensure the 6-amine remains in its free base form.

Part 2: Data Presentation & Reagent Selection

The following table summarizes the quantitative and qualitative performance of various coupling reagents when applied to sterically hindered, electronically deactivated anilines like 7-methylquinolin-6-amine.

Table 1: Comparative Analysis of Coupling Reagents for Hindered Anilines

Coupling ReagentActivation IntermediateTypical Yield (%)Guanylation RiskEpimerization RiskRecommended Base
EDC / HOBt OBt Ester< 30%NoneLowDIPEA
HATU OAt Ester40 - 60%HighModerateDIPEA
COMU Oxyma Ester70 - 90%LowLowDIPEA / TMP
T3P Phosphonic Anhydride80 - 95%NoneVery LowPyridine
BTFFH Acyl Fluoride85 - 95%NoneLowDIPEA

Note: Yields are representative estimates based on literature precedent for sterically hindered heteroaromatic amines[1][2][3].

Part 3: Mechanistic & Workflow Visualizations

G Acid Carboxylic Acid ActiveEster OAt Active Ester Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Guanidine Guanidinium Byproduct HATU->Guanidine Direct Attack (Fast Side Reaction) Amide Desired Amide (Target) ActiveEster->Amide Nucleophilic Attack (Slow) Amine 7-Methylquinolin- 6-amine Amine->Amide Amine->Guanidine

Caption: Mechanistic divergence in HATU coupling: Active ester formation vs. direct guanylation.

DecisionTree Start Amidation of 7-Methylquinolin-6-amine Standard Standard Coupling (e.g., EDC/HOBt) Start->Standard CheckYield Yield > 80%? Standard->CheckYield Success Proceed to Workup CheckYield->Success Yes LowYield Low Yield / No Reaction CheckYield->LowYield No CheckImpurity Major Byproducts? LowYield->CheckImpurity Guanylation Guanylation Suspected (HATU/HBTU used) CheckImpurity->Guanylation Yes (+100 Da mass) Steric Severe Steric Hindrance (Bulky Acid) CheckImpurity->Steric No (Unreacted SM) Preactivate Pre-activate Acid or Switch to COMU / T3P Guanylation->Preactivate AcylFluoride Use Acyl Fluoride (BTFFH) Steric->AcylFluoride

Caption: Decision tree for troubleshooting and optimizing hindered amidation reactions.

Part 4: Self-Validating Experimental Protocols

Protocol A: T3P / Pyridine Mediated Amidation (Recommended for Epimerization-Prone Acids)

T3P (propylphosphonic anhydride) is exceptionally effective for non-nucleophilic anilines and produces water-soluble byproducts, making workup trivial[4].

Reagents:

  • Carboxylic Acid: 1.0 equiv

  • 7-Methylquinolin-6-amine: 1.1 equiv

  • Pyridine: 3.0 equiv (Acts as base and nucleophilic catalyst)

  • T3P (50% w/w solution in EtOAc): 1.5 equiv

  • Solvent: Anhydrous EtOAc or CH₂Cl₂ (0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask under N₂, add the carboxylic acid, 7-methylquinolin-6-amine, and anhydrous solvent. Stir to dissolve.

  • Base Addition: Add pyridine (3.0 equiv) to the mixture.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add the T3P solution dropwise over 15 minutes. Causality: Dropwise addition controls the exotherm and prevents degradation of the mixed anhydride intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • Self-Validation Checkpoint: At t = 2 hours, take a 5 µL aliquot and analyze via LC-MS. If the carboxylic acid is fully consumed but the amine remains unreacted, moisture has hydrolyzed your mixed anhydride. Ensure strict anhydrous conditions for your next attempt.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated aqueous NaHCO₃, followed by water, and finally brine. Crucial Note: Avoid highly acidic washes (like 1 M HCl) as the quinoline product will protonate and partition into the aqueous layer. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acyl Fluoride Generation via BTFFH (Recommended for Dual Steric Hindrance)

When both the acid and the amine are sterically hindered, bypassing large tetrahedral intermediates via an acyl fluoride is the most robust strategy[3].

Reagents:

  • Carboxylic Acid: 1.0 equiv

  • 7-Methylquinolin-6-amine: 1.1 equiv

  • DIPEA: 2.5 equiv

  • BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate): 1.2 equiv

  • Solvent: Anhydrous CH₂Cl₂ (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid and DIPEA in anhydrous CH₂Cl₂. Add BTFFH in one portion at room temperature. Stir for 30 minutes.

  • Self-Validation Checkpoint: Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze by LC-MS. You should observe the mass of the corresponding methyl ester (Mass = Acid + 14 Da). This definitively proves the acyl fluoride was successfully generated before you risk adding your precious amine[3].

  • Coupling: Once activation is confirmed, add 7-methylquinolin-6-amine (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 12 hours. If conversion stalls (due to extreme steric clash), the reaction can be safely heated to 40 °C without significant risk of racemization.

  • Workup: Dilute with CH₂Cl₂, wash with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate.

Sources

Reference Data & Comparative Studies

Validation

Structural Activity Relationship (SAR) of 7-Methylquinolin-6-amine in DNA-PK Inhibitor Development

As the demand for precision oncology therapeutics intensifies, targeting the DNA Damage Response (DDR) network has become a cornerstone of modern drug discovery. Among DDR targets, the DNA-dependent protein kinase cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precision oncology therapeutics intensifies, targeting the DNA Damage Response (DDR) network has become a cornerstone of modern drug discovery. Among DDR targets, the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is critical for repairing DNA double-strand breaks (DSBs) via the Non-Homologous End Joining (NHEJ) pathway.

In the pursuit of optimizing basic dihydro-8H-purin-8-one inhibitors of DNA-PK, 7-Methylquinolin-6-amine (7-MQA) has emerged as a highly privileged 6,6-bicyclic building block. This guide provides an authoritative, data-driven comparison of 7-MQA against alternative scaffolds, detailing the structural activity relationship (SAR) logic, metabolic advantages, and the self-validating protocols required to evaluate these systems.

Mechanistic Rationale: The Role of 7-MQA in Kinase Inhibition

DNA-PKcs functions exclusively in a complex with the Ku70/80 heterodimer. When a DSB occurs, Ku70/80 acts as a sensor, recruiting and activating DNA-PKcs to initiate NHEJ repair. Inhibiting this kinase sensitizes cancer cells to radiomimetics and radiation therapy [1].

To achieve potent ATP-competitive inhibition, the inhibitor must perfectly occupy the kinase hinge region. The 7-MQA scaffold provides two critical features:

  • Aromatic Nitrogen (N1): Acts as a primary hydrogen bond acceptor with the backbone amide of the hinge region.

  • Ortho-Methyl Group (C7): Provides a precise steric vector that locks the molecule into the active conformation, shielding the core from solvent and increasing target residence time.

Pathway DSB DNA Double-Strand Break (Radiation/Chemotherapy) Ku Ku70/80 Heterodimer Sensor Binding DSB->Ku DNAPK DNA-PKcs Recruitment & Kinase Activation Ku->DNAPK Repair NHEJ Pathway Cancer Cell Survival DNAPK->Repair Active Kinase Death Unrepaired DNA Apoptosis DNAPK->Death Inhibited State MQA 7-MQA Inhibitor (e.g., Compound 18) MQA->DNAPK ATP-competitive Hinge Binding

Fig 1: DNA-PKcs NHEJ signaling pathway and mechanism of ATP-competitive inhibition by 7-MQA.

SAR Comparison: Overcoming hERG and Metabolic Liabilities

A major challenge in developing DNA-PK inhibitors is achieving an optimal pharmacokinetic (PK) profile. Introducing basic amines (e.g., piperidines or pyrrolidines) improves the volume of distribution ( Vd​ ) and half-life but classically triggers hERG channel toxicity due to the basic center interacting with the channel's inner cavity [1].

To co-optimize hERG safety and PK, researchers must carefully balance the lipophilicity (LogD) and basicity (pKa) of the entire molecule. This requires tuning the hinge-binding aromatic group. demonstrated that transitioning from a traditional 5,6-bicyclic system to a 6,6-bicyclic system using 7-MQA yielded superior results [1].

The Aldehyde Oxidase (AO) Paradox

A known liability of quinoline rings is their susceptibility to rapid oxidation by cytosolic Aldehyde Oxidase (AO), particularly at unblocked positions adjacent to the heteroatom (e.g., the C2 position). However, the SAR data reveals a critical structural insight: the specific electronic distribution of the 7-methylquinoline core, when coupled to the electron-withdrawing purinone system, completely abrogates AO metabolism at the unblocked C2 position. In contrast, the more electron-deficient quinazoline scaffold suffers from rapid metabolic clearance [1].

Quantitative SAR Summary
Hinge-Binding ScaffoldRing SystemDNA-PKcs Potency (IC 50​ )Lipophilicity Impact (LogD)Metabolic Stability (AO Liability)Suitability for Basic Inhibitors
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine 5,6-BicyclicExcellent (<5 nM)LowHigh (Stable)Poor (Too polar when paired with low-pKa basic groups)
7-Methylquinolin-6-amine (7-MQA) 6,6-BicyclicExcellent (<5 nM)Moderate/HighHigh (No AO metabolism at C2) Optimal (Balances LogD to rescue permeability)
7-Methylquinazolin-6-amine 6,6-BicyclicExcellent (<5 nM)Moderate/HighPoor (Rapid cytosolic clearance)Unsuitable

Experimental Workflows & Validation Protocols

To ensure scientific rigor, the integration of 7-MQA into a drug scaffold must be validated through a tightly controlled, self-validating experimental pipeline.

Workflow Synth 1. C-N Cross-Coupling (BrettPhos Pd G3, 100°C, 16h) Purify 2. LC-MS/NMR Validation & Purification Synth->Purify Biochem 3. DNA-PKcs TRF Biochemical Assay (+ Ku70/80) Purify->Biochem ADME 4. ADME Profiling (hERG, Cytosol AO, Permeability) Biochem->ADME

Fig 2: Experimental workflow for the synthesis and validation of 7-MQA-derived DNA-PK inhibitors.

Protocol 1: Buchwald-Hartwig C-N Cross-Coupling of 7-MQA

Because 7-MQA is an electron-deficient and sterically hindered aniline, traditional palladium catalysts often fail, leading to poor yields or protodehalogenation of the core.

  • Reagent Assembly: To a rigorously degassed solution of 1,4-dioxane (60 mL), add the chloropurine core (4.30 mmol), 7-methylquinolin-6-amine (4.52 mmol), and Cs 2​ CO 3​ (10.76 mmol).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.56 mmol) in one portion.

    • Expert Insight: BrettPhos Pd G3 is explicitly chosen here. The bulky, electron-rich biaryl phosphine ligand accelerates the rate-limiting reductive elimination step, preventing the catalyst from resting in off-target complexes.

  • Reaction: Heat the mixture at 100 °C for 16 h under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with DCM (200 mL), wash with saturated brine, dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via reverse-phase HPLC.

Protocol 2: DNA-PKcs Time-Resolved Fluorescence (TRF) Assay

A biochemical assay must mimic the physiological state of the enzyme. DNA-PKcs is functionally inactive without its regulatory subunits.

  • Complex Assembly: Pre-incubate purified human DNA-PKcs with the Ku70/80 heterodimer and a double-stranded DNA substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ ).

    • Expert Insight: The inclusion of Ku70/80 and DNA is a mandatory self-validating control. Assays lacking these components will yield false negatives, as the kinase ATP pocket remains in an autoinhibited conformation.

  • Compound Addition: Add the 7-MQA derived compound (serial dilutions from 10 μ M to 0.1 nM) and incubate for 15 minutes.

  • Reaction Initiation: Add ATP (at the Km​ concentration) and a biotinylated p53-derived peptide substrate. Incubate for 30 minutes at 37 °C.

  • Detection: Stop the reaction with EDTA. Add a Europium-labeled anti-phospho-p53 antibody and measure TRF (Excitation: 340 nm, Emission: 615 nm).

Protocol 3: Aldehyde Oxidase (AO) Stability Profiling

To prove that the 7-MQA scaffold resists AO metabolism, a controlled cytosolic assay is required.

  • Incubation: Incubate the test compound (1 μ M) in pooled human liver cytosol (1 mg/mL protein) at 37 °C.

  • Control System: Run a parallel incubation containing 10 μ M Raloxifene (a potent, specific AO inhibitor).

    • Expert Insight: If the compound degrades in the primary incubation but is rescued in the Raloxifene arm, the clearance is definitively AO-mediated. For optimized 7-MQA derivatives, clearance should remain negligible in both arms, confirming the scaffold's intrinsic metabolic stability [1].

  • Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

Conclusion

7-Methylquinolin-6-amine (7-MQA) represents a highly evolved structural fragment in the medicinal chemist's toolkit. By transitioning to this 6,6-bicyclic system, drug developers can successfully offset the polarity of basic solubilizing groups—thereby rescuing membrane permeability—without introducing the aldehyde oxidase liabilities typically associated with quinoline rings. When coupled with rigorous, mechanism-informed biochemical and ADME profiling, 7-MQA serves as a foundational scaffold for next-generation, orally bioavailable DNA-PK inhibitors.

References

  • Goldberg, F. W., Ting, A. K. T., Beattie, D., Lamont, G. M., Fallan, C., Finlay, M. R. V., Williamson, B., Schimpl, M., Harmer, A. R., Adeyemi, O. B., Nordell, P., Cronin, A. S., Vazquez-Chantada, M., Barratt, D., Ramos-Montoya, A., Cadogan, E. B., & Davies, B. R. (2022). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters, 13(8), 1304–1310.[Link]

  • Vertex Pharmaceuticals Inc. (2025). Bridged cycle-based inhibitors of dna-dependent protein kinase and compositions and application in gene editing.

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